Tantalum--water (1/2)
Description
Properties
CAS No. |
671184-65-9 |
|---|---|
Molecular Formula |
H4O2Ta |
Molecular Weight |
216.979 g/mol |
IUPAC Name |
tantalum;dihydrate |
InChI |
InChI=1S/2H2O.Ta/h2*1H2; |
InChI Key |
NNTIIBYSHZJYJE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Ta] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Hydrated Tantalum Oxides
Hydrothermal and Sol-Gel Synthesis Routes for Controlled Hydration
Hydrothermal and sol-gel methods are prominent wet-chemical techniques for synthesizing hydrated tantalum oxides, offering precise control over the final product's properties. rsc.org These methods involve reactions in aqueous or solvent-based environments, allowing for the formation of Ta₂O₅·nH₂O with tunable degrees of hydration.
The synthesis of hydrated tantalum oxides via the sol-gel route typically begins with a tantalum precursor, most commonly a tantalum alkoxide such as tantalum ethoxide (Ta(OC₂H₅)₅) or tantalum pentabutoxide. rsc.orgwikipedia.org The fundamental reactions governing this process are hydrolysis and condensation.
Hydrolysis: In this step, the tantalum alkoxide reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH). This reaction can be represented as: Ta(OR)₅ + xH₂O → Ta(OR)₅₋ₓ(OH)ₓ + xROH
The extent of hydrolysis is a critical parameter that influences the subsequent condensation and the final structure of the hydrated oxide. Studies have shown that tantalum alkoxides can undergo instantaneous hydrolysis and condensation upon the addition of water. nih.gov
Condensation: Following hydrolysis, the partially or fully hydrolyzed precursors undergo condensation reactions to form Ta-O-Ta bridges, leading to the formation of a three-dimensional oxide network. This process eliminates water or alcohol molecules. Two primary condensation mechanisms are:
Oxolation: Ta-OH + HO-Ta → Ta-O-Ta + H₂O
Alcoxolation: Ta-OR + HO-Ta → Ta-O-Ta + ROH
Ebulliometric studies on the hydrolysis of various tantalum alkoxides have provided significant insights into the polymeric nature of the resulting tantalum oxide alkoxides. cdnsciencepub.com These studies suggest that the polymers formed conform to specific structural models based on 6-coordinated tantalum. cdnsciencepub.com The degree of polymerization is dependent on the degree of hydrolysis. cdnsciencepub.com The reactivity of tantalum alkoxides can be very high, and controlling the hydrolysis and condensation rates is crucial for achieving a desired hydration level and morphology. The use of bulky alkoxide ligands can influence reactivity, though their effect is not solely based on sterically blocking the metal center. slu.se
The stoichiometry and degree of hydration in Ta₂O₅·xH₂O systems are highly sensitive to the reaction parameters during synthesis.
Temperature: Temperature plays a significant role in both hydrothermal and sol-gel synthesis. In solvothermal reactions, for instance, synthesizing Ta₂O₅ from tantalum pentabutoxide in toluene (B28343) at lower temperatures (473 and 523 K) yields amorphous Ta₂O₅ with a large surface area, while a higher temperature (573 K) leads to crystalline β-phase Ta₂O₅. rsc.orgrsc.org Post-calcination of amorphous hydrated tantalum oxide at elevated temperatures can lead to crystallization and loss of water. rsc.orglehigh.edu
Pressure: Pressure is an intrinsic parameter in hydrothermal and solvothermal synthesis, influencing the solubility of precursors and the kinetics of the crystallization process.
pH: The pH of the reaction medium has a pronounced effect on the morphology and composition of the synthesized tantalum oxide nanoparticles. rsc.orgresearchgate.net Hydrothermal synthesis has demonstrated that particle agglomerates form in acidic media, nanorods at neutral pH, and tantalate cubes in basic reaction media. rsc.orgresearchgate.net The pH also influences the surface charge of the particles, which affects the stability of the colloidal suspension in sol-gel processes. sadrn.com
Precursor Concentration: The concentration of the tantalum precursor and the water-to-precursor molar ratio are critical in controlling the hydrolysis and condensation rates. A higher water concentration generally leads to faster hydrolysis and the formation of larger, more aggregated particles. In sol-gel synthesis, controlling the precursor concentration allows for the tuning of the sol's viscosity, which is important for film deposition techniques. illinois.edu
The interplay of these parameters allows for the synthesis of hydrated tantalum oxides with varying water content, from amorphous Ta₂O₅·nH₂O to specific crystalline hydrated phases. scielo.brresearchgate.net
Table 1: Influence of Reaction Parameters on Hydrated Tantalum Oxide Synthesis
| Parameter | Influence on Ta₂O₅·xH₂O Systems | Key Research Findings |
|---|---|---|
| Temperature | Affects crystallinity, phase, and degree of hydration. | Lower temperatures in solvothermal synthesis favor amorphous, highly hydrated phases, while higher temperatures promote crystallization. rsc.orgrsc.org |
| pH | Controls particle morphology and composition. | Acidic conditions lead to agglomerates, neutral to nanorods, and basic to cubes in hydrothermal synthesis. rsc.orgresearchgate.net |
| Precursor Concentration | Impacts hydrolysis/condensation rates and particle size. | Higher water-to-precursor ratios can lead to faster reactions and larger particles. nih.gov |
Solvothermal synthesis, a variation of the hydrothermal method where the solvent is not necessarily water, offers a route to stabilize specific hydrated or non-hydrated crystalline phases of tantalum oxide. By using organic solvents like toluene, researchers have been able to synthesize both amorphous and crystalline β-phase Ta₂O₅ nanoparticles. rsc.orgrsc.org The choice of solvent and other solvothermal conditions (temperature, pressure, and reaction time) can be tailored to control the nucleation and growth of specific polymorphs and to influence the degree of hydration in the final product. For example, solvothermal methods have been employed to produce nanostructured tantalum carbide from tantalum oxide precursors in a single step. researchgate.net
Solid-State Reaction Pathways for Tantalum Oxide Hydrates
Solid-state reactions provide an alternative to solution-based methods for the synthesis and modification of hydrated tantalum oxides. These methods typically involve the transformation of solid precursors under the influence of heat or mechanical energy.
Controlled dehydration of hydrated tantalum oxide (Ta₂O₅·nH₂O) is a common method to induce phase transformations and obtain anhydrous Ta₂O₅. lehigh.edu This process involves heating the hydrated material to specific temperatures to drive off the water molecules. The dehydration process can be monitored using techniques like thermogravimetric analysis (TGA). For instance, heating amorphous tantalum oxyhydrate leads to the loss of hydration water and crystallization into different phases of tantalum oxide at higher temperatures. lehigh.edu
Conversely, re-hydration processes can be used to introduce water into the structure of anhydrous tantalum oxide. The surface of tantalum metal, which is passivated by a thin oxide layer, can undergo hydration to form Ta-OH groups when exposed to aqueous environments. nih.gov The extent and rate of this hydration can be influenced by surface treatments. nih.gov In-situ measurements have shown that hydration can occur in amorphous tantalum oxide, leading to significant stress in thin films. researchgate.net
Mechanochemical synthesis is a solid-state technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. This method can be used to synthesize hydrated tantalum phases and other tantalum compounds at room temperature, avoiding the need for high-temperature calcination. For example, tantalum hydride phases have been synthesized "in situ" during mechanical milling of tantalum powder with methanol (B129727) acting as a hydrogen source. scirp.org This process can also lead to the formation of tantalum oxides. scirp.org Mechanochemical methods have also been successfully used to synthesize doped calcium silicate (B1173343) nanopowders using tantalum pentoxide as a dopant source. researchgate.net This technique offers a route for the large-scale production of crystalline Ta₂O₅ nanoparticles through the milling of precursors followed by a calcination step. researchgate.net
Advanced Thin Film Deposition and Post-Deposition Hydration Techniques
The creation of hydrated tantalum oxide often begins with the deposition of a tantalum oxide thin film, which is subsequently hydrated. Advanced deposition techniques allow for meticulous control over the initial film's properties, which in turn influences the final hydrated product.
Reactive sputter deposition is a physical vapor deposition (PVD) technique used to create high-quality tantalum oxide films. nih.govmdpi.com A key innovation in this field is the use of pulsed gas introduction, specifically for the reactive gas (oxygen), to achieve superior control over the film's stoichiometry. mdpi.comresearchgate.net
In this process, a tantalum metal target is sputtered in an atmosphere of argon and pulsed oxygen. mdpi.comresearchgate.net The Reactive Gas Pulsing Process (RGPP) involves introducing oxygen with a constant pulsing period (T), while systematically varying the injection time (tON) of the oxygen within that period. mdpi.comresearchgate.net This method allows the chemical composition of the deposited tantalum oxide (TaOx) films to be continuously and precisely varied from pure metallic tantalum to over-stoichiometric tantalum pentoxide (Ta₂O₅). mdpi.comresearchgate.netresearchgate.net
The tON injection time is a critical parameter that directly influences the oxygen content, structure, and properties of the resulting film. mdpi.comresearchgate.net For short tON values, the films are metallic with a body-centered cubic structure, corresponding to an oxygen stoichiometry (x) of less than 1.0. mdpi.comresearchgate.net As tON increases, the films transition to amorphous structures with higher oxygen content. mdpi.comresearchgate.net This technique avoids the abrupt changes in deposition rate and process instabilities often seen in conventional reactive sputtering, enabling the creation of either homogeneous TaOx films or periodic Ta/TaOx multilayers. mdpi.com High power pulsed magnetron sputtering (HPPMS) is another advanced technique used for depositing tantalum oxide films, often resulting in high-index films with minimal arcing. cmsmax.com
Table 1: Effect of Pulsed Oxygen Injection Time (tON) on Sputter-Deposited Tantalum Oxide Films
| tON Injection Time (% of Period T) | Resulting Film Composition | Crystallographic Structure | Electrical Properties | Reference |
|---|---|---|---|---|
| Low (e.g., < 50%) | Metallic (x < 1.0) | Body-centered cubic (bcc) | Metallic (Conductive) | mdpi.comresearchgate.net |
| Medium | Sub-oxide (TaOx) | Amorphous | Semiconducting | mdpi.com |
| High (e.g., > 80%) | Stoichiometric/Over-stoichiometric (Ta₂O₅) | Amorphous | Dielectric (Insulating) | mdpi.comresearchgate.net |
Once a tantalum oxide film is deposited, it can be hydrated in a controlled manner. The surface of tantalum oxide readily reacts with aqueous environments to form a hydrated oxide layer containing Ta-OH groups. researchgate.netuow.edu.au This process can be initiated by immersing the film in specific solutions, such as simulated body fluid (SBF). researchgate.netuow.edu.au The hydration process transforms the surface, which can influence its bioactivity; for instance, the formation of Ta-OH groups can attract positive ions like Ca²⁺, leading to the mineralization of calcium phosphate (B84403) on the surface. researchgate.netuow.edu.au The degree of hydration and the stability of the resulting film can be influenced by the initial structure of the sputtered coating; amorphous films have been shown to prevent ion penetration more effectively than crystalline ones during immersion tests. researchgate.net
Electrochemical deposition, or electrodeposition, offers a direct route to synthesizing hydrated tantalum oxide (TaOxHy) films. nih.govresearchgate.net This method typically involves the cathodic electrodeposition from an aqueous solution containing a tantalum precursor, such as a Ta-isopropoxide (Ta-IPA) complex, and a sacrificial agent like potassium nitrate (B79036) (KNO₃). nih.govresearchgate.net The deposition is not a result of tantalum reduction, as the oxidation state of tantalum remains Ta(V) throughout the process. nih.govresearchgate.net Instead, the deposition occurs via a precipitation reaction triggered by a localized increase in pH at the surface of the working electrode. nih.govresearchgate.net This pH change is induced by the reduction of nitrate ions. researchgate.net The resulting films are typically mesoporous, amorphous, and hydrated. nih.govacs.org These as-deposited hydrated films can be subsequently converted to pure Ta₂O₅ through high-temperature annealing. nih.govresearchgate.net
Table 2: Parameters for Electrochemical Deposition of Hydrated Tantalum Oxide
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Precursor | Tantalum-isopropoxide (Ta-IPA) complex | Source of tantalum (V) | nih.gov |
| Sacrificial Agent | Potassium Nitrate (KNO₃) | Its reduction causes a local pH increase, triggering precipitation. | nih.govresearchgate.net |
| Deposition Method | Cathodic electrodeposition | Drives the reduction of nitrate at the electrode surface. | nih.gov |
| Resulting Film | Mesoporous amorphous TaOxHy | A hydrated form of tantalum oxide is synthesized directly. | nih.govacs.org |
Controlled Surface Functionalization and Covalent Bonding for Directed Hydration
Beyond direct synthesis, the hydration of tantalum oxide can be precisely controlled through surface chemistry. This involves modifying the oxide surface with specific chemical functionalities to direct the attachment of water molecules.
Grafting is a powerful strategy for modifying oxide surfaces with well-defined chemical species. acs.org The general principle of surface organometallic chemistry (SOMC) treats the oxide surface, which is terminated by hydroxyl groups (Mₛ-OH), as a ligand for further chemical reactions. acs.org
For tantalum oxide, this involves covalently bonding molecules to the surface to create a hydrophilic layer that promotes and stabilizes hydration. A common method to achieve this is silanization, where organosilane molecules are reacted with the surface Ta-OH groups. researchgate.net While often used to attach complex molecules like peptides, this strategy can be adapted for directed hydration by using silanes with hydrophilic functional groups. researchgate.netgoogle.com Another approach involves using phosphine (B1218219) or phosphate-based modifiers. For example, octadecylphosphoric acid has been shown to form a strong, direct coordination bond with Ta(V) cations on the surface. researchgate.net
By grafting a layer of hydrophilic polymers, a stable "hydration layer" can be formed around the material, effectively incorporating water molecules in a structured manner at the surface. scholaris.ca This surface-directed approach allows for fine control over the surface hydration state, independent of the bulk material's properties.
Methodological Innovations for Precision Stoichiometric Control in Tantalum Hydrate (B1144303) Synthesis
Achieving a precise stoichiometric ratio of water in tantalum hydrates, such as Tantalum--water (1/2) or Ta₂O₅·H₂O, is critical for many applications. Methodological innovations have focused on techniques that offer fine control over composition.
The sol-gel method is a versatile chemical solution-based technique that provides precise control over the final product's properties. rsc.org By carefully managing parameters like precursor concentration, reaction temperature, and pH during the hydrolysis and condensation of tantalum alkoxides (e.g., Ta(OEt)₅), the morphology, particle size, and degree of hydration can be tailored. rsc.orgwikipedia.org
Another effective method involves the controlled thermal treatment of a highly hydrated precursor. researchgate.net For example, starting with a precursor like Ta₂O₅·2.1H₂O, a series of hydrated tantalum oxides with varying water content can be produced by systematically changing the calcination temperature. researchgate.net The orthorhombic Ta₂O₅ phase begins to form at temperatures around 1250 °C, while hydrated phases can exist at lower temperatures. imt.si
Advanced characterization techniques are crucial for verifying the stoichiometry. For instance, the effect of adsorbed water on the surface acidity can be studied using MAS NMR. researchgate.net The introduction of water can convert Lewis acid sites on the tantalum oxide surface into Brønsted acid sites, and the extent of this conversion provides insight into the nature and amount of hydration. researchgate.net These synthesis and characterization methods provide a pathway for the rational design of tantalum hydrates with precise stoichiometric control. researchgate.net
Advanced Structural Elucidation of Tantalum Oxide Hydrates
Crystallographic Analysis of Tantalum Oxide Hydrate (B1144303) Phases and Polymorphs
The incorporation of water into the tantalum oxide framework can lead to the formation of distinct crystalline and amorphous phases, as well as various polymorphs. The characterization of these structures is essential for understanding their formation, stability, and properties.
High-resolution X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases present in bulk samples of tantalum oxide hydrates. XRD patterns provide a fingerprint for specific crystal structures, allowing for phase identification and the determination of lattice parameters. For instance, XRD analysis has been used to identify a hydrated phase with the formula Ta₂O₅(H₂O)₀.₆₆₇, which corresponds to the International Centre for Diffraction Data (ICDD) card # 01-073-4210. imt.si In another example, a high-pressure hydrate phase, F-Ta₂O₅ · 2/3H₂O, was identified and its structure was refined using the Rietveld method on X-ray powder diffraction data. researchgate.net This analysis revealed a complex structure composed of [TaO₇] pentagonal bipyramids and [TaO₈] eight-vertex polyhedra, forming channels where water molecules are hosted. researchgate.net
The complexity of tantalum oxide polymorphism is well-documented, with at least two primary anhydrous polymorphs: a low-temperature orthorhombic form (L- or β-Ta₂O₅) and a high-temperature form (H- or α-Ta₂O₅). imt.siwikipedia.org The transition between these is slow and occurs at high temperatures (1000–1360 °C). wikipedia.org The structures of these polymorphs consist of chains of corner- and edge-sharing TaO₆ octahedra and TaO₇ pentagonal bipyramidal polyhedra. wikipedia.org The presence of water introduces further complexity, creating distinct hydrated phases or influencing the stability of existing anhydrous ones.
| Phase | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| Hydrated Tantalum Oxide | Ta₂O₅(H₂O)₀.₆₆₇ | - | - | Identified by ICDD # 01-073-4210 | imt.si |
| High-Pressure Hydrate | F-Ta₂O₅ · 2/3H₂O | - | Ibam | [TaO₇] and [TaO₈] polyhedra; water in channels | researchgate.net |
| Low-Temperature Polymorph | L- or β-Ta₂O₅ | Orthorhombic | Pna2 | Chains of TaO₆ and TaO₇ polyhedra | wikipedia.org |
| High-Temperature Polymorph | H- or α-Ta₂O₅ | Orthorhombic | - | Chains of TaO₆ and TaO₇ polyhedra | wikipedia.org |
While XRD and neutron diffraction provide information on bulk crystallinity, electron diffraction and high-resolution transmission electron microscopy (HRTEM) are indispensable for examining the local structure, nanocrystalline domains, and amorphous phases of tantalum oxide hydrates. researchgate.netiaea.org Electron diffraction patterns, particularly selected area electron diffraction (SAED), can confirm the amorphous or crystalline nature of nanoscale materials. acs.orgnih.gov For example, SAED has been used to show a dispersion ring characteristic of a disordered amorphous structure in tantalum oxide composites. acs.orgnih.gov
HRTEM provides real-space images of the atomic lattice, allowing for the direct visualization of crystal structures, defects, and the morphology of nanocrystalline phases. osti.gov Studies on various forms of tantalum oxide have utilized HRTEM and electron diffraction to characterize phases formed under different conditions, such as laser ablation and heating. osti.gov These techniques are crucial for understanding materials that may be amorphous to X-rays but possess short-range or local order. For instance, amorphous tantalum oxide (ATO) films, which are often used in capacitors, can be studied with these methods to understand their local atomic arrangement. mdpi.com The combination of HRTEM and electron diffraction allows for a comprehensive analysis, linking the morphology of nanoparticles to their specific crystal phase and local atomic arrangement. optica.orgnih.gov
In-situ diffraction studies allow for the real-time observation of structural changes in materials as they occur. semanticscholar.org By monitoring the XRD or other diffraction patterns while a sample of tantalum oxide is exposed to hydrating or dehydrating conditions (e.g., changes in humidity or temperature), researchers can directly study phase transitions. researchgate.net
In-situ measurements have shown that amorphous tantalum oxide (ATO) undergoes significant changes upon heating. semanticscholar.orgresearchgate.net At temperatures below approximately 400°C, the primary processes observed are oxide dehydration and densification, which can be monitored by techniques such as multi-beam optical stress sensors (MOSS). semanticscholar.orgresearchgate.net These changes are driven by the removal of water from the amorphous structure. The hydration process itself, which involves the diffusion of species from an electrolyte into the oxide, can induce volume changes and generate considerable compressive stress within the film. psu.edu The magnitude of this stress is influenced by factors such as the pH of the electrolyte. researchgate.netpsu.edu These in-situ studies are vital for understanding the dynamic relationship between water content and the structural integrity and properties of tantalum oxide films. researchgate.net
Local Coordination Environment and Bonding Analysis of Tantalum and Water
To achieve a complete structural picture, it is essential to move beyond crystallographic descriptions and probe the local atomic environment. Spectroscopic techniques like EXAFS and XANES provide detailed information about bond distances, coordination numbers, and the electronic state of tantalum in its hydrated forms.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element. By analyzing the fine structure in the X-ray absorption spectrum, one can extract precise information about the distances, coordination number (CN), and type of neighboring atoms. rsc.orgresearchgate.net
In the context of tantalum oxide hydrates, EXAFS is used to measure the bond lengths of the first coordination shell, primarily the Ta-O distances. Studies on various tantalum oxide materials have provided key data on these parameters. For pure Ta₂O₅ thin films, the Ta-O distance was found to be approximately 2.02 Å, with tantalum coordinated by six oxygen atoms. researchgate.net In some orthorhombic polymorphs, a range of Ta-O bond distances have been identified, with shorter bonds around 1.85-1.95 Å and longer bonds up to 2.19 Å. materialsproject.org
EXAFS studies on amorphous tantalum oxides (a-TaOₓ) have shown that both the average Ta-O bond length and the coordination number can change significantly with oxygen content. rsc.orgresearchgate.net This flexibility in the local structure is critical for understanding how water molecules incorporate into the network, either as coordinated H₂O or as hydroxyl (Ta-OH) groups, which would affect the average measured Ta-O bond distances and coordination environment. scispace.com
| Material | Technique | Ta-O Bond Distance (Å) | Coordination Number (CN) | Reference |
| Pure Ta₂O₅ Thin Film | EXAFS | 2.02 ± 0.01 | 6 | researchgate.net |
| Orthorhombic Ta₂O₅ | - | 1.95 (shorter), 2.19 (longer) | 6 | materialsproject.org |
| Orthorhombic Ta₂O₅ | - | 1.85 - 2.09 | 6 | materialsproject.org |
| Amorphous TaOₓ | EXAFS | Varies with oxygen content | Varies with oxygen content | rsc.orgresearchgate.net |
X-ray Absorption Near-Edge Structure (XANES) spectroscopy, which examines the region close to an absorption edge, provides information on the oxidation state and electronic structure of the absorbing atom. For tantalum oxide hydrates, XANES is crucial for confirming that tantalum retains its +5 oxidation state upon hydration. lehigh.eduresearchgate.net
The Ta L₃-edge XANES spectra are characterized by a prominent "white line," which corresponds to the electronic transition from a 2p core level to unoccupied Ta 5d states. rsc.org The energy position and intensity of this white line are sensitive to the oxidation state of tantalum. rsc.orgresearchgate.net Studies on supported tantalum oxide catalysts under both hydrated and dehydrated conditions confirm the structural model. lehigh.eduacs.orgresearchmap.jp Under hydrated conditions, the tantalum species often consist of polymerized TaO₅ and TaO₆ units. lehigh.eduacs.orglehigh.edu The analysis of XANES spectra from amorphous tantalum oxide films shows that as the material is reduced (oxygen content decreases), the white line peak shifts to a lower energy, indicating a change in the average oxidation state. rsc.orgresearchgate.net In stable tantalum oxide hydrates, the position of the edge confirms the Ta(V) state. researchgate.net
Differentiating Coordinated Water from Interstitial or Adsorbed Water Molecules
The characterization of water within tantalum oxide hydrates is critical, as its location and bonding state—whether coordinated to tantalum centers, intercalated within the crystal lattice (interstitial), or physically adsorbed on the surface—profoundly influence the material's properties. Several analytical techniques are employed to distinguish among these types of water molecules.
Thermogravimetric Analysis (TGA) is a primary method for quantifying and differentiating water molecules based on their thermal stability. scielo.org.mx TGA measures weight loss as a function of temperature. Typically, weakly bound, physisorbed water on the crystal surface is removed at temperatures just above 100°C. scielo.org.mx Water molecules that are intercalated or lodged within the structural layers of the material require higher energy for removal and are thus lost at elevated temperatures. scielo.org.mx For instance, studies on layered tantalates show that the number of intercalated water molecules can be determined by considering the weight loss starting from 100°C to exclude surface water. scielo.org.mx In some tantalum oxyhydrates, the majority of the "water of hydration" is only lost at temperatures of 800°C and above, indicating a very strong association with the oxide structure, likely in a coordinated or tightly bound interstitial form. lehigh.edu
Spectroscopic methods provide further insight into the bonding environment of water. Infrared (IR) Spectroscopy can identify the presence of hydration water through its characteristic vibrational modes. A broad absorption band in the region of 3400 cm⁻¹ to 2950 cm⁻¹ is typically attributed to the O-H stretching mode of hydration water. tecnologiammm.com.br The shape and position of this band can offer clues about the degree of hydrogen bonding and the nature of the water's interaction with the oxide lattice.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For example, 31P MAS NMR has been used to study how adsorbed water on tantalum oxides can convert strong Lewis acid sites into Brønsted acid sites, demonstrating a direct chemical interaction between water and the oxide surface. researchgate.net This conversion implies a transformation from a coordinatively unsaturated metal site to one where a water molecule has donated a proton to a lattice oxygen, leaving a coordinated hydroxyl group. Furthermore, 17O solid-state NMR can distinguish between different oxygen environments, such as 2- and 3-coordinated oxygen ions, providing detailed information on the local structure. acs.org
The process of hydration itself can be monitored through in-situ stress measurements, as the diffusion of hydrating species from an aqueous electrolyte into amorphous tantalum oxide induces measurable volume changes and stress, providing a sensitive probe of water incorporation. psu.edu
Nanoscale Morphology and Hydration Site Distribution in Hydrated Tantalum Systems
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Aggregation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the nanoscale architecture of hydrated tantalum systems. These techniques reveal critical information about particle size, shape, and the state of aggregation.
SEM analysis provides topographical details of the material's surface. Studies on tantalum oxide precursors have shown morphologies consisting of large, porous particles that are themselves formed from the agglomeration of smaller, nanoscale primary particles. tecnologiammm.com.br Other SEM studies have identified morphologies ranging from octahedral-shaped nanoparticles with dimensions of 30-40 nm to larger, irregular particles. tecnologiammm.com.brrsc.org The morphology is often highly dependent on synthesis conditions such as pH, with cube-shaped nanoparticles being formed under specific alkaline conditions. rsc.org
TEM offers higher resolution, allowing for the visualization of internal structure, primary particle size, and crystal lattice features. TEM images of tantalum oxide nanoparticles have confirmed the presence of uniform, spherical particles around 50 nm in diameter, as well as their tendency to form aggregates. researchgate.net In thin films, TEM can distinguish between dense structures with nanoscale pores and porous films with larger mesoscale pores (5-8 nm). rsc.org High-resolution TEM (HRTEM) can even resolve the crystal lattice, while selected area electron diffraction (SAED) can confirm the amorphous or crystalline nature of the material. rsc.orgacs.org For example, SAED has been used to show the disordered amorphous structure in certain tantalum oxide composites. acs.org
| Material System | Technique | Observed Morphology | Reference |
|---|---|---|---|
| Tris(oxalate) hydrate ammonium (B1175870) oxitantalato | SEM | Large, porous particles formed from agglomerates of small particles; disordered grains. | tecnologiammm.com.br |
| Tantalum Nanoparticles (Ta NPs) | SEM/TEM | Uniform spherical nanoparticles with a particle size of 50 nm; evidence of aggregation. | researchgate.net |
| Ta₂O₅ Nanorods | SEM/TEM | Nanorod structures; morphology affected by synthesis duration and precursors. | rsc.org |
| Amorphous Ta₂O₅ Films | TEM | Dense films with nanoscale pores; porous films with mesoscale pores (5-8 nm). | rsc.org |
| α-Ta₂O₅/C Yolk-Shell | SEM/TEM | Yolk-shell structure with a disordered amorphous shell composed of Ta, O, and C atoms. | acs.org |
Nitrogen Adsorption-Desorption Isotherms (BET and Pore Size Distribution) for Porosity and Surface Area Characterization of Hydrated Tantalum Oxides
The porosity and specific surface area of hydrated tantalum oxides are key parameters that influence their reactivity and application potential. These characteristics are commonly determined by analyzing nitrogen gas adsorption-desorption isotherms at 77 K.
The Brunauer–Emmett–Teller (BET) method is applied to the adsorption data to calculate the specific surface area of the material. rsc.orgrsc.org This value represents the total surface area, including the internal surfaces of pores, available for interaction. For instance, a mesoporous tantalum oxide hydrate (Ta₂O₅·0.19H₂O) was found to have a BET surface area of 79 m²/g. researchgate.net
The shape of the isotherm itself provides qualitative information about the pore structure. Hydrated and mesoporous tantalum oxides often exhibit Type IV isotherms according to the IUPAC classification. rsc.org3p-instruments.com This isotherm type is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). 3p-instruments.com The presence of a hysteresis loop between the adsorption and desorption branches of a Type IV isotherm indicates capillary condensation occurring within the mesopores. rsc.org The shape of the hysteresis loop (e.g., Type H3) can give further clues about the pore geometry, such as the presence of slit-shaped pores or aggregates of plate-like particles. rsc.org
Quantitative analysis of the pore size distribution and total pore volume is typically performed using the Barrett–Joyner–Halenda (BJH) method or Density Functional Theory (DFT) applied to the isotherm data. rsc.orgrsc.orgeag.com Before analysis, samples are typically degassed under vacuum at an elevated temperature (e.g., 150°C for several hours) to remove adsorbed moisture and other contaminants from the surface without altering the structure of the hydration water. rsc.org
| Material System | Isotherm Type | BET Surface Area (m²/g) | Pore Characteristics | Reference |
|---|---|---|---|---|
| Lithium-incorporated Tantalum Oxides | Type IV with H3 hysteresis | Not specified | Mesoporous; pore size distribution calculated by BJH method. | rsc.org |
| Mesoporous Ta₂O₅·0.19H₂O | Not specified | 79 | Mesoporous structure. | researchgate.net |
| Tantalum Oxyhydrate (Ta₂O₅·nH₂O) | Not specified | 69 | High surface area compared to bulk Ta₂O₅ (4 m²/g). | lehigh.edu |
| K₂La₂/₃Ta₂O₇·2.5H₂O | Not specified | 10.3 | Layered perovskite photocatalyst. | scielo.org.mx |
Non-Stoichiometry, Defect Chemistry, and Water Incorporation Mechanisms in Tantalum Oxide Hydrates
Point Defect Analysis and Their Influence on Hydration Stoichiometry
Tantalum oxide is known to be a highly defective material, with oxygen vacancies (Vö) being a principal type of point defect. researchgate.netimt.si These vacancies, where an oxygen ion is missing from its lattice position, create localized positive charges and can trap electrons, acting as donor states and imparting n-type semiconductive behavior to the oxide. researchgate.netresearchgate.net The concentration of these defects can be controlled during synthesis, for instance, by varying the oxygen partial pressure during sputter deposition. nih.gov
The presence and concentration of these point defects directly influence hydration. The Point Defect Model (PDM) has been successfully applied to describe the passive films of Ta₂O₅. researchgate.netresearchgate.net This model explicitly considers the role of defects in hydration, viewing the process as the incorporation of hydroxyl ions (OH⁻) into the oxide structure. researchgate.net The hydration stoichiometry is thus linked to the transport of both oxygen vacancies and hydroxyl vacancies across the film. Analysis using the PDM has allowed for the calculation of diffusion coefficients for these vacancies, providing quantitative insight into the hydration process. For example, in one study, the diffusivity of oxygen vacancies in Ta₂O₅ was found to be on the order of 10⁻¹⁷ to 10⁻¹⁶ cm²/s. researchgate.netresearchgate.net The non-stoichiometry and the associated defect states, such as intermediate tantalum oxidation states, are therefore not just a feature of the anhydrous oxide but are fundamental to how the material accommodates water. researchgate.net
Role of Interstitial and Vacancy Sites in Water Accommodation
Water and its constituent species (H⁺ and OH⁻) are incorporated into the tantalum oxide lattice through two primary mechanisms: occupation of vacant lattice sites and insertion into interstitial positions.
Vacancy Sites: Oxygen vacancies are key sites for water accommodation. An oxygen vacancy can be filled by a hydroxyl ion (OH⁻) from the dissociation of a water molecule, a process that is central to the Point Defect Model of oxide hydration. researchgate.net This mechanism not only neutralizes the charge of the vacancy but also directly incorporates a component of water into the bulk structure. The diffusion of these "hydroxyl vacancies" is a critical parameter in modeling the hydration kinetics of tantalum oxide films. researchgate.net The presence of a high concentration of energetically equivalent sites, such as oxygen vacancies, is considered ideal for supporting ion transport within the oxide, which includes the species involved in hydration. researchgate.net
Structural Stability and Phase Transitions of Hydrated Tantalum Oxides Under Varying Conditions
Hydrated tantalum oxides, represented generally as Ta₂O₅·nH₂O, are crucial precursors in the synthesis of high-purity tantalum pentoxide (Ta₂O₅). The stoichiometry of these hydrates can vary, and their structural stability is significantly influenced by external conditions such as temperature and pressure. Understanding these transformations is essential for controlling the properties of the final tantalum oxide material. This section focuses on the structural changes observed in hydrated tantalum oxides, with a conceptual focus on a stoichiometry of Ta₂O₅·0.5H₂O, which corresponds to the chemical formula 2Ta₂O₅·H₂O or "Tantalum--water (1/2)".
Initially, hydrated tantalum oxide often exists as an amorphous gel-like precipitate, commonly referred to as tantalum oxyhydrate or tantalic acid. lehigh.edu This amorphous phase is characterized by a disordered network of tantalum-oxygen polyhedra with incorporated water molecules and hydroxyl groups. The stability of this amorphous structure is limited, and it readily undergoes transformations upon thermal treatment or the application of pressure.
Influence of Temperature
Thermal analysis of hydrated tantalum oxides reveals a series of transformations corresponding to dehydration and crystallization. Initially, loosely bound water is removed at relatively low temperatures. The more strongly bound water and hydroxyl groups require higher temperatures for their removal, leading to the crystallization of anhydrous tantalum pentoxide.
A typical thermal decomposition pathway for amorphous hydrated tantalum oxide begins with the loss of adsorbed and hydrated water at temperatures up to around 200°C. This is followed by a more gradual dehydroxylation process at higher temperatures. The primary crystallization event, where the amorphous hydrated oxide transforms into a crystalline phase, generally occurs in the temperature range of 400°C to 700°C. nasa.govutwente.nl The resulting crystalline phase is typically the low-temperature orthorhombic polymorph of tantalum pentoxide, known as β-Ta₂O₅ (or L-Ta₂O₅). nasa.govutwente.nl
Further heating to much higher temperatures induces a phase transition from the low-temperature β-Ta₂O₅ to the high-temperature α-Ta₂O₅ polymorph. This transition is reversible and occurs at approximately 1360°C. nasa.govwikipedia.org
The following table summarizes the typical thermal transitions observed in hydrated tantalum oxides.
| Temperature Range (°C) | Event | Resulting Phase |
| Ambient - 200 | Removal of adsorbed and loosely bound water | Amorphous Hydrated Tantalum Oxide |
| 200 - 600 | Dehydroxylation and loss of chemically bound water | Amorphous Tantalum Oxide |
| 600 - 700 | Crystallization | Orthorhombic β-Ta₂O₅ |
| > 1360 | Polymorphic phase transition | High-temperature α-Ta₂O₅ |
Influence of Pressure
The application of pressure also induces significant structural changes in tantalum oxides. While specific studies on hydrated tantalum oxide under high pressure are limited, research on anhydrous tantalum pentoxide provides insight into the potential transformations. Studies on the low-temperature orthorhombic L-Ta₂O₅ have shown that it remains stable up to approximately 25 GPa at room temperature. escholarship.org Beyond this pressure, a pressure-induced amorphization occurs, where the crystalline structure transforms into a disordered, amorphous state. researchgate.net This transition to an amorphous form is a common response of complex oxides to high pressure.
It is conceivable that hydrated tantalum oxides would exhibit complex phase behavior under pressure, likely involving changes in the coordination environment of the tantalum atoms and the arrangement of the water molecules within the structure before any potential amorphization.
The table below outlines the pressure-induced phase transition observed for the low-temperature crystalline form of tantalum pentoxide.
| Pressure (GPa) | Event | Resulting Phase |
| 0 - 25 | Stable crystalline phase | Orthorhombic L-Ta₂O₅ |
| > 25 | Pressure-induced amorphization | Amorphous Ta₂O₅ |
It is important to note that the presence of water in the crystal lattice, as in "Tantalum--water (1/2)", can influence the transition pressures and temperatures compared to the anhydrous form. The water molecules can play a role in stabilizing certain structures or facilitating transformations.
Spectroscopic and Electronic Structure Investigations of Tantalum Oxide Hydrates
Vibrational Spectroscopy for Water State and Ta-O Bonding Characterization
Vibrational spectroscopy is a powerful tool for examining the structure and bonding within tantalum oxide hydrates. It provides direct insight into the state of water molecules (physisorbed, chemisorbed, or incorporated as hydroxyl groups) and the nature of the tantalum-oxygen (Ta-O) framework.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the presence and state of water in tantalum oxide hydrates. The technique probes the vibrational modes of molecules by measuring the absorption of infrared radiation.
In hydrated tantalum oxide systems, FTIR spectra typically display distinct absorption bands that serve as fingerprints for different water-related species. A broad absorption band observed in the region of 3200–3600 cm⁻¹ is a hallmark of the O-H stretching vibrations of hydrogen-bonded hydroxyl groups (Ta-OH) and adsorbed water molecules. rsc.orgadelaide.edu.au Another characteristic peak, appearing around 1630 cm⁻¹, corresponds to the H-O-H bending vibration of molecular water, confirming its presence within the material's structure. rsc.org For instance, studies on tantalum nitride nanoparticles have shown a broad band centered at about 3300 cm⁻¹ and a strong band at 1630 cm⁻¹, attributed to adsorbed water. rsc.org Similarly, investigations into carbon microtube/tantalum oxide composites identified significant transmission bands at 3432 cm⁻¹ and 1627 cm⁻¹, associated with the stretching frequency of O-H groups. researchgate.net In-situ FTIR studies have further utilized these bands to monitor changes in water concentration under varying conditions, such as applied electrical potential. nih.gov
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly complementary to FTIR for studying tantalum oxide hydrates. It is particularly sensitive to the vibrations of the inorganic Ta-O framework, while also providing information on water interactions.
The Raman spectra of hydrated tantalum oxides reveal features characteristic of both the oxide lattice and the associated water molecules. The low-frequency region, typically between 100 cm⁻¹ and 450 cm⁻¹, is associated with the O-Ta-O bending modes within TaO₆ octahedra, which are the fundamental building blocks of many tantalum oxide structures. lehigh.edu The region between 450 cm⁻¹ and 900 cm⁻¹ is primarily assigned to various Ta-O stretching modes. lehigh.edu
The presence of water significantly influences the Raman spectra. Amorphous tantalum oxyhydrate, or Ta₂O₅·nH₂O, exhibits a characteristic broad band around 660-685 cm⁻¹. aip.org This broadening is a result of the disordered structure and the interactions between water molecules and the Ta-O framework. Under hydrated conditions, the Raman signals from the surface TaOx species can become broader and less distinct, making detailed structural assignments challenging. osti.gov However, these changes themselves are indicative of the hydration state of the material.
In-situ vibrational spectroscopy allows for the real-time monitoring of structural and chemical changes in tantalum oxide hydrates under specific environmental conditions, such as varying temperature, pressure, or electrochemical potential. These dynamic studies are crucial for understanding hydration/dehydration processes and the orientation of water molecules at the material's surface.
In-situ FTIR spectroscopy has been effectively used to study water oxidation mechanisms on tantalum-based photocatalysts. For example, on NaTaO₃, intermediates such as Ta(VI)=O and Ta(O₂) peroxo species were identified by new absorption peaks at 1058 cm⁻¹ and 935 cm⁻¹, respectively, during the reaction. aip.org Such studies provide direct evidence of the role of specific hydrated species in catalytic cycles. The orientation and behavior of interfacial water molecules, which directly affect reaction kinetics, can be probed in real-time. osti.gov
Similarly, in-situ Raman spectroscopy can track the evolution of the Ta-O framework and surface species during processes like thermal treatment or electrochemical reactions. lehigh.eduosti.gov Upon immersion in an alkaline solution, for instance, a hydrous α-Ni(OH)₂ layer can form spontaneously on a related oxide surface, identified by a potential-independent Raman feature at 142 cm⁻¹. lehigh.edu While not directly on tantalum oxide, this demonstrates the technique's power in observing surface transformations upon hydration. Molecular dynamics simulations combined with polarization-resolved IR spectroscopy on analogous metal oxides like TiO₂ have provided critical details on the formation of one- and two-dimensional hydrogen bond networks, with specific orientations of water molecules on the surface that were previously unconfirmed experimentally. rsc.org These advanced techniques offer a pathway to understanding the complex dynamics and orientation of water at tantalum oxide interfaces.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Hydration Levels
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 5-10 nm of a material's surface. rsc.org It is exceptionally well-suited for investigating the surface of tantalum oxide hydrates.
By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a spectrum with peaks characteristic of each element present. For tantalum oxide, the spectrum prominently features peaks for tantalum (Ta) and oxygen (O). The binding energies of these peaks are sensitive to the local chemical environment, particularly the oxidation state. The Ta 4f signal is a doublet, consisting of the Ta 4f₇/₂ and Ta 4f₅/₂ peaks. For tantalum in its +5 oxidation state (Ta⁵⁺), as expected in Ta₂O₅, the Ta 4f₇/₂ peak is typically located at a binding energy of approximately 25.9-26.2 eV. lehigh.eduaip.org
The O 1s spectrum provides crucial information about the hydration state. A peak around 529-530 eV is characteristic of oxygen in the metal oxide lattice (Ta-O-Ta). aip.org A second, higher binding energy component, often observed as a shoulder peak, can be attributed to oxygen in surface hydroxyl groups (Ta-OH) or adsorbed water molecules. researchgate.net This allows for the differentiation and quantification of lattice oxygen versus oxygen species associated with hydration.
XPS is not merely qualitative; it provides quantitative information on the relative amounts of elements and their different chemical states at the surface. rsc.org By calculating the area under the characteristic peaks and applying appropriate sensitivity factors, the atomic concentration of each element can be determined.
This quantitative capability is particularly valuable for studying hydrated tantalum oxides. For instance, the ratio of the areas of the different O 1s peaks can be used to estimate the level of surface hydration or hydroxylation. By comparing the area of the O 1s peak component associated with hydroxyls/water to the component from the oxide lattice, one can quantify the surface hydration level.
Furthermore, XPS has been used to determine the surface density of tantalum oxide species on various supports. By plotting the intensity ratio of the Ta signal to a signal from the support material as a function of tantalum loading, a monolayer coverage value can be determined. For tantalum oxide on different supports, maximum surface densities have been calculated, such as 4.5 Ta atoms/nm² on Al₂O₃ and 6.6 Ta atoms/nm² on TiO₂. osti.govaip.org This demonstrates the power of XPS in quantifying the bonding environment at the catalyst surface.
Solid-State Nuclear Magnetic Resonance (NMR) for Probing Local Water Environments and Proton Dynamics
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed, atom-specific information about the local structure, dynamics, and chemical environment in solid materials. aip.org It is particularly useful for studying tantalum oxide hydrates, as it can directly probe the nuclei of interest, such as ¹H in water and hydroxyls and ¹⁷O in the oxide framework and water molecules.
By applying ¹⁷O and ¹H solid-state NMR, researchers can distinguish between different oxygen and proton environments. For example, low-temperature isotopic labeling of Ta₂O₅ nanorods with H₂¹⁷O allows for the surface-selective enrichment of ¹⁷O, enabling the specific detection of surface oxygen species. aip.org The ¹⁷O NMR spectra can differentiate between bridging oxygen sites within the oxide (e.g., OTa₂) and surface hydroxyl groups. aip.org
¹H NMR is used to study proton dynamics and identify different proton-containing species. Signals can distinguish between terminal hydroxyl groups, bridging hydroxyls, and physisorbed water molecules based on their distinct chemical shifts and dynamic behavior. aip.org Double-resonance NMR techniques, such as ¹⁷O-¹H Rotational Echo Double Resonance (REDOR), can confirm the spatial proximity of specific oxygen and hydrogen atoms, verifying the nature of surface hydroxyl species and adsorbed water. aip.org These studies have shown, for instance, that terminal hydroxyl groups on Ta₂O₅ can react with each other at elevated temperatures to form OTa₃ sites. aip.org
¹H NMR for Characterization of Water Molecules and Hydroxyl Groups
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for distinguishing between different proton environments within hydrated materials. In the context of tantalum oxide hydrates, it allows for the clear identification of signals from physically adsorbed water molecules, chemically bound water (waters of hydration), and various types of hydroxyl (Ta-OH) groups. acs.orgresearchgate.net
Research on various metal oxide hydrates has established characteristic chemical shift ranges for these different proton species. acs.orgnih.gov Signals for mobile or physisorbed water typically appear in the range of 4.7 to 7.4 ppm. acs.orgacs.org More rigidly bound water molecules within the crystal lattice or strongly hydrogen-bonded species can show resonances at higher chemical shifts, around 8.2 to 9.5 ppm. researchgate.net Hydroxyl groups directly bonded to the tantalum metal centers (Ta-OH) are generally observed at lower chemical shifts. acs.org For instance, terminal hydroxyl groups often resonate around 1.9 to 2.5 ppm, while bridging hydroxyls, which are linked to two tantalum atoms, appear at slightly higher values, between 3.6 and 7.4 ppm. acs.orgnih.gov The precise chemical shift is highly sensitive to the local chemical environment, including the strength of hydrogen bonding. nih.govosti.gov
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Tantalum Oxide Hydrates
| Proton Species | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| Terminal Hydroxyls (-OH) | 1.9–2.5 | Directly bonded to a single Ta atom. acs.org |
| Bridging Hydroxyls (-OH) | 3.6–7.4 | Bonded to two Ta atoms; shift varies with hydrogen bonding. acs.orgnih.gov |
| Physisorbed/Mobile Water (H₂O) | 4.7–7.4 | Loosely bound water on the surface. acs.orgacs.org |
| Bound/Rigid Water (H₂O) | 8.2–9.5 | Incorporated within the crystal lattice or strongly H-bonded. researchgate.net |
¹⁷O NMR for Oxygen Environments within the Hydrated Framework
While ¹H NMR probes the proton environments, ¹⁷O NMR spectroscopy provides direct insight into the various oxygen sites within the tantalum oxide hydrate (B1144303) framework. researchgate.netresearchgate.net This technique can distinguish between bridging oxygen atoms (Ta-O-Ta), terminal and bridging hydroxyl groups (Ta-OH), and water molecules (H₂O). acs.orgscholaris.ca Due to the low natural abundance of ¹⁷O (0.037%), isotopic enrichment is often required to obtain high-quality spectra. nih.gov
Studies on tantalum oxide nanorods have demonstrated that different oxygen species can be identified. acs.org For instance, ¹⁷O NMR can differentiate surface hydroxyl groups from adsorbed water molecules. acs.org The chemical shifts for hydroxyl species in such systems have been reported in the range of 190 to 285 ppm. acs.org In a broader context of solid hydrates, the isotropic chemical shift for water molecules can vary significantly, for example from -17 ppm to +20 ppm, demonstrating the high sensitivity of ¹⁷O NMR to the local coordination and hydrogen-bonding environment. scholaris.ca The quadrupolar coupling constants for water in solid hydrates typically range from 6.6 to 7.35 MHz. scholaris.ca
Advanced Electronic Spectroscopy for Electronic Band Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption and Band Gap Determination in Ta₂O₅·xH₂O
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the optical properties of tantalum oxide hydrates and determining their electronic band gap (E_g). lcms.czcaltech.edu The material absorbs photons with energy equal to or greater than its band gap, promoting electrons from the valence band to the conduction band. thermofisher.com This absorption onset can be clearly identified in the UV-Vis spectrum.
The band gap of tantalum oxide and its hydrates typically falls in the range of 3.8 to 5.3 eV, classifying it as a wide-band-gap semiconductor. wikipedia.org The exact value is influenced by factors such as the degree of hydration, crystallinity, and particle size. researchgate.netbeilstein-journals.orgmdpi.com For instance, amorphous Ta₂O₅ nanoparticles have shown a band gap of around 3.9 eV. beilstein-journals.org The band gap is commonly calculated from the absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). researchgate.netyoutube.com
Table 2: Reported Band Gap Values for Tantalum Oxides
| Material Form | Band Gap (eV) | Method of Determination |
|---|---|---|
| Amorphous Ta₂O₅ Nanoparticles | 3.9 | Tauc Plot from UV-Vis DRS beilstein-journals.org |
| As-synthesized Ta₂O₅ | 3.66 | Tauc Plot from UV-Vis Absorbance researchgate.net |
| General Ta₂O₅ | 3.8 - 5.3 | Varies with manufacturing method wikipedia.org |
| Ta₂O₅ Nanoclusters (>8 nm) | ~4.2 (Bulk Value) | REELS mdpi.com |
| Ta₂O₅ Nanoclusters (<6 nm) | up to 7.55 | REELS mdpi.com |
Photoluminescence (PL) Spectroscopy for Investigating Electronic Defects and Charge Recombination Pathways
Photoluminescence (PL) spectroscopy is a sensitive technique used to probe the electronic structure of materials by analyzing the light emitted after excitation. For tantalum oxide hydrates, PL spectra provide valuable information about the presence of electronic defects, such as oxygen vacancies or surface states, which act as sites for the recombination of photo-generated electron-hole pairs. science.govrsc.org
The PL emission from tantalum oxide is often associated with these defect states located within the band gap. acs.org For example, studies on tantalum oxide-based nanocomposites have shown emission in the visible green region (around 567 nm), which is attributed to the radiative recombination of charge carriers at defect sites. optica.orgresearchgate.net The intensity of the PL signal can be inversely correlated with the efficiency of charge separation; a lower PL intensity often suggests that charge carriers are being effectively transferred rather than recombining, which is a desirable trait in applications like photocatalysis. acs.orgmdpi.com In some doped or composite systems, specific emission peaks can be observed, such as those around 600-705 nm in Eu-doped Ta₂O₅, corresponding to electronic transitions within the dopant ions. scirp.orgscirp.org
Dielectric Properties and Their Correlation with Hydration Levels in Tantalum Oxide Hydrates
The dielectric properties of tantalum oxide are one of its most technologically important features, leading to its extensive use in capacitors. wikipedia.org The dielectric constant (κ) of Ta₂O₅ is typically high, around 25, though values can vary. wikipedia.orgresearchgate.net The presence of water in tantalum oxide hydrates can significantly influence the dielectric behavior. psu.edu
Surface Chemistry and Interfacial Hydration Dynamics of Tantalum Oxide Systems
Adsorption and Desorption Kinetics of Water Molecules on Tantalum Oxide Surfaces
The interaction between water molecules and a tantalum oxide surface is a dynamic process involving continuous adsorption and desorption. The kinetics of these processes are governed by the nature of the surface sites, temperature, and pressure. Water can physically adsorb (physisorption) onto the surface via weaker van der Waals forces or hydrogen bonds, or it can chemically adsorb (chemisorption) through the formation of stronger chemical bonds, often involving the dissociation of the water molecule to form surface hydroxyl groups.
Temperature Programmed Desorption (TPD) is a powerful surface science technique used to study the desorption kinetics of molecules from a surface. txst.edu In a TPD experiment, a surface with adsorbed molecules is heated at a linear rate in a vacuum, and a mass spectrometer monitors the partial pressure of the desorbing species as a function of temperature. txst.eduhidenanalytical.com The resulting TPD spectrum provides information on the desorption activation energy, which is related to the strength of the surface-adsorbate bond, the nature of the binding sites, and the surface coverage. txst.eduustc.edu.cn
For water on metal oxide surfaces, TPD spectra typically exhibit multiple desorption peaks, each corresponding to a different binding state. usc.edu While specific TPD data for Ta₂O₅ is not widely published, the behavior is expected to be analogous to other well-studied oxides like TiO₂ and In₂O₃. ustc.edu.cnnih.gov
Low-Temperature Peak (around 150-170 K): This feature corresponds to the desorption of multilayer water, essentially the sublimation of ice. usc.edu Its desorption energy is close to the heat of sublimation for water.
Intermediate-Temperature Peaks (170-300 K): Desorption in this range is often attributed to physisorbed water molecules in the first monolayer, which are hydrogen-bonded to the surface or to other chemisorbed species. nih.gov
High-Temperature Peaks (>300 K): These peaks are characteristic of chemisorbed species. For water, this typically involves the recombination of surface hydroxyl groups (formed from dissociative adsorption) to produce water, which then desorbs. nih.gov The presence of distinct high-temperature peaks indicates different types of hydroxyl groups with varying binding energies on the surface.
The table below illustrates the expected TPD peaks for water on a generic tantalum oxide surface, based on data from analogous metal oxide systems.
| Desorption Peak Temperature (Approx. K) | Assigned Water Species | Binding Interaction | Reference Analogy |
|---|---|---|---|
| ~165 K | Multilayer Water (Ice) | Physisorption (H-bonding within water layers) | usc.edu |
| ~240-265 K | Monolayer Physisorbed Water | Physisorption (H-bonding to surface hydroxyls) | usc.edunih.gov |
| >350 K | Dissociatively Adsorbed Water (recombination of surface -OH) | Chemisorption | nih.gov |
Mechanistic Studies of Water Interaction with Tantalum Oxide Surface Sites
The interaction of water with tantalum oxide surfaces begins with the approach of a water molecule to available surface sites. These sites can be coordinatively unsaturated tantalum cations (Lewis acid sites) or surface oxygen atoms (Lewis base sites). Water molecules can adsorb molecularly, with the oxygen lone pair interacting with a Ta cation, or they can dissociate, with the proton transferring to a nearby surface oxygen to form two hydroxyl (Ta-OH) groups.
The wettability of a surface, which describes its hydrophilic (water-attracting) or hydrophobic (water-repelling) nature, is quantified by measuring the water contact angle. A contact angle of less than 90° indicates a hydrophilic surface, while an angle greater than 90° signifies a hydrophobic surface.
Tantalum oxide surfaces are generally found to be hydrophilic. However, their degree of hydrophilicity can be tuned by controlling factors such as deposition temperature, crystallinity, and surface treatment. For instance, studies on sputtered tantalum oxide coatings have shown that all surfaces were hydrophilic, with contact angles well below 90°. osti.gov The hydrophilicity increased (i.e., the contact angle decreased) as the deposition temperature of the film was raised. osti.gov Similarly, annealing amorphous Ta₂O₅ films can increase their hydrophilicity. One study documented a decrease in the water contact angle from 70° to 40° after a thermal treatment, which was attributed to changes in surface structure and grain growth. ustc.edu.cn
Furthermore, tantalum oxide exhibits photo-induced hydrophilicity. Amorphous Ta₂O₅ films, when illuminated with UV light, can become superhydrophilic, with water contact angles dropping to less than 10°. ustc.edu.cnnih.gov This phenomenon is linked to the generation of surface oxygen vacancies and the subsequent dissociative adsorption of water at these sites.
The table below summarizes reported water contact angle measurements for various tantalum oxide surfaces.
| Tantalum Oxide Film Type | Condition | Water Contact Angle (°) | Reference |
|---|---|---|---|
| Sputtered Ta-Oxide | 400 °C deposition | ~43° | osti.gov |
| Sputtered Ta-Oxide | 450 °C deposition | ~20° | osti.gov |
| Sputtered Ta-Oxide | 500 °C deposition | ~13° | osti.gov |
| Amorphous Ta₂O₅ | As-deposited | 70° | ustc.edu.cn |
| Crystalline β-Ta₂O₅ | Annealed | 40° | ustc.edu.cn |
| Amorphous Ta₂O₅ | Post UV (254 nm) Irradiation | <10° (Superhydrophilic) | ustc.edu.cnnih.gov |
| CVD Ta-based coating | Untreated | >90° (Hydrophobic) | researchgate.net |
Role of Surface Hydroxyl Groups and Adsorbed Water in Interfacial Reactivity
Surface hydroxyl groups (Ta-OH) and adsorbed water molecules are not passive bystanders; they are key participants in the chemical reactions that occur at the tantalum oxide interface. These species define the surface's acid-base properties and can act as reactive sites for catalysis and surface functionalization.
The acidity of tantalum oxide is crucial for its catalytic performance. Adsorbed water plays a direct role in modifying this acidity. Studies have shown that the introduction of water can convert strong Lewis acid sites on the Ta₂O₅ surface into Brønsted acid sites. This transformation occurs as a water molecule coordinates to a Lewis acidic Ta cation, subsequently donating a proton that becomes available for acid-catalyzed reactions.
In photocatalysis, surface hydroxyl groups are believed to increase the number of reactive sites available for reacting with organic molecules. usc.edu They can also act as trapping sites for photogenerated holes, leading to the formation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents for the degradation of pollutants. The proton conductivity on the surface of Ta₂O₅, which is important for certain catalytic reactions, is directly related to the concentration of surface OH groups. surfacesciencewestern.com
Furthermore, the presence of surface hydroxyls is essential for grafting other molecules to the surface using silane (B1218182) chemistry, a common method for tailoring the surface properties of biomaterials to improve biocompatibility or promote specific cellular responses.
Influence of Surface Hydration on Charge Transfer Processes at Tantalum Oxide Interfaces
The layer of water at the tantalum oxide interface, known as the hydration layer, significantly influences charge transfer processes, which are fundamental to photoelectrochemistry, corrosion, and sensor applications. This layer can facilitate or hinder the movement of electrons and ions across the interface.
In photoelectrochemical (PEC) systems for water splitting, the interface between the tantalum-based photoanode (e.g., Ta₂O₅ or Ta₃N₅) and the aqueous electrolyte is where charge transfer to water molecules occurs. Theoretical studies of the Ta₃N₅-water interface show that electrons transfer from the semiconductor surface to the adsorbed water molecules. acs.org This charge redistribution creates a surface dipole that can alter the band edge potentials of the material, affecting the driving force for water oxidation.
Efficient charge transfer is critical for high PEC performance. The incorporation of Ta₂O₅ into composite photoelectrodes has been shown to decrease the charge transfer resistance at the electrode/electrolyte interface, promoting more efficient charge separation and transport. acs.org Likewise, ultrathin Ta₂O₅ overlayers can passivate surface states on other semiconductor photoanodes, which reduces the trapping of electrons at the surface and enhances photocurrent. conicet.gov.ar Operando ambient pressure X-ray photoelectron spectroscopy (AP-XPS) provides direct evidence of these processes, revealing changes in the oxidation state of tantalum and shifts in the electronic band alignment under an applied potential in the presence of water vapor, confirming the dynamic role of the hydrated interface in modulating charge transfer. acs.org
Spectroscopic Characterization of Specific Surface-Bound Water Species (e.g., Physisorbed, Chemisorbed, Dissociatively Adsorbed)
Various spectroscopic techniques are employed to identify and distinguish the different states of water on the tantalum oxide surface. Each state—physisorbed, chemisorbed, and dissociatively adsorbed—has a unique spectroscopic signature.
Physisorbed Water: This refers to intact H₂O molecules bound to the surface through relatively weak forces like hydrogen bonds.
Dissociatively Adsorbed Water (Chemisorption): This involves the breaking of an O-H bond in the water molecule to form two distinct surface hydroxyl (Ta-OH) groups. This is a form of chemisorption.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is highly sensitive to the vibrational modes of molecules. For water on tantalum oxides, specific absorption bands can be identified. In-situ FTIR studies on NaTaO₃ have detected bands corresponding to the OH stretching and HOH bending modes of adsorbed H₂O. osti.gov The presence of broad bands in the 3000-3600 cm⁻¹ region is typically indicative of hydrogen-bonded OH groups from both physisorbed water and surface hydroxyls, while a sharper peak around 1630 cm⁻¹ corresponds to the bending mode of molecularly adsorbed water. The characteristic stretching vibrations of the tantalum oxide lattice itself (Ta-O and Ta-O-Ta) are observed at lower wavenumbers, typically in the 600-1000 cm⁻¹ range. researchgate.netxpsdatabase.net
X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the elemental composition and chemical states of a surface by measuring the binding energies of core-level electrons. For a hydrated tantalum oxide surface, the O 1s spectrum is particularly informative. It can be deconvoluted into multiple components:
A peak at lower binding energy (~530 eV) is attributed to oxygen in the Ta₂O₅ lattice (O²⁻). researchgate.net
A peak at higher binding energy (~531-532 eV) is characteristic of surface hydroxyl groups (OH⁻).
A component at even higher energies (~533 eV) can be assigned to physisorbed, molecular water (H₂O). acs.org
The Ta 4f spectrum can also provide insights. The main doublet (4f₇/₂ and 4f₅/₂) for Ta₂O₅ corresponds to the Ta⁵⁺ oxidation state. The presence of lower oxidation states (like Ta⁴⁺ or Ta³⁺) can indicate defect sites where water dissociation might be favored. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for probing the local environment of specific nuclei. ¹H NMR can distinguish between different types of protons on the surface. For hydrated Ta₂O₅ nanorods, a peak at 5.2 ppm has been assigned to physisorbed water, while resonances at 1.9 ppm and 7.4 ppm were attributed to terminal and bridging surface hydroxyl species, respectively. The signal from physisorbed water was observed to disappear upon heating to 120 °C, consistent with the desorption of weakly bound molecules.
Reactivity and Mechanistic Studies in Hydrated Tantalum Systems
Hydrolysis Reactions Involving Tantalum Compounds and Oxides
The hydrolysis of tantalum compounds, particularly tantalum alkoxides, is a critical step in the synthesis of tantalum-based materials, including hydrated tantalum oxides. These reactions involve the replacement of alkoxy groups with hydroxyl groups, leading to the formation of polymeric tantalum oxide alkoxides and eventually tantalum hydroxide (B78521). The process is complex and influenced by various factors, including the nature of the alkyl group, the amount of water, and the reaction conditions.
Experimental Investigation of Tantalum Oxide Hydrolysis in Aqueous Media under Varying Conditions
Experimental studies on the hydrolysis of tantalum alkoxides, such as tantalum pentaethoxide and other Ta(OR)₅ compounds (where R represents an alkyl group), have provided significant insights into the polymerization process. Ebulliometric studies, which measure the boiling point elevation of a solution, have been instrumental in determining the number-average degree of polymerization as a function of the degree of hydrolysis. cdnsciencepub.comresearchgate.net
The hydrolysis of tantalum pentaethoxide has been investigated in boiling benzene (B151609) and ethanol, revealing that soluble tantalum oxide ethoxides can be obtained over a considerable range of hydrolysis. researchgate.net Infrared spectroscopy studies suggest the absence of Ta-OH groups in these soluble products, indicating that condensation to form Ta-O-Ta bridges occurs readily. researchgate.net
The structural models derived from these experiments are often based on octahedrally 6-coordinated tantalum atoms. cdnsciencepub.comresearchgate.net The hydrolysis of tantalum alkoxides is generally very fast, and as a result, the initial hydroxo compounds are often not isolated. beilstein-journals.org The process can be described by the initial formation of a hydroxo derivative followed by a condensation step to form an oxo derivative. beilstein-journals.org
In situ total scattering experiments using synchrotron radiation have been employed to monitor the structural evolution from a tantalum alkoxide precursor to amorphous hydrated tantalum oxide clusters in highly dilute aqueous solutions. rsc.org These studies show that during hydrolysis, the initial dimeric tantalum ethoxide units transform into small clusters of corner- and edge-sharing TaO₆ octahedra. rsc.orglehigh.edu
The table below summarizes findings from ebulliometric hydrolysis studies of various tantalum alkoxides.
| Tantalum Alkoxide | Solvent | Key Findings | Reference |
| Tantalum pentamethoxide | Benzene | The number-average degree of polymerization increases with the degree of hydrolysis. | cdnsciencepub.com |
| Tantalum penta-n-propoxide | Benzene | Follows a similar polymerization trend to the methoxide. | cdnsciencepub.com |
| Tantalum penta-n-butoxide | Benzene | Data contributes to the general structural model for hydrolyzed tantalum alkoxides. | cdnsciencepub.com |
| Tantalum penta-sec-butoxide | Benzene | Demonstrates the influence of branched alkyl groups on the hydrolysis process. | cdnsciencepub.com |
| Tantalum pentaethoxide | Benzene, Ethanol | Soluble oxide ethoxides are formed; IR suggests the absence of stable Ta-OH groups. | researchgate.net |
Thermodynamic Modeling of Aqueous Tantalum Species (e.g., Hydroxide and Hydroxofluoride Complexes) in Hydrothermal Fluids
Thermodynamic modeling is crucial for understanding the behavior of tantalum in hydrothermal systems, which is important for both geochemical processes and hydrometallurgical extraction. researchgate.netbohrium.com In aqueous solutions, tantalum typically exists in the +5 oxidation state. wikipedia.org Its solubility in acidic solutions is low due to the precipitation of hydrous tantalum(V) oxide. wikipedia.org
In near-neutral pH hydrothermal fluids, the solubility of tantalum oxides is primarily governed by the formation of uncharged aqueous hydroxides, such as Ta(OH)₅. sci-hub.se However, the solubility remains relatively low even at high temperatures. sci-hub.se
The presence of fluoride (B91410) ions significantly increases the solubility of tantalum in hydrothermal fluids through the formation of stable hydroxofluoride and oxyfluoride complexes. researchgate.netsci-hub.se Thermodynamic modeling, supported by experimental solubility data, has been used to determine the stoichiometry and stability of these aqueous tantalum species over a wide range of temperatures (0–600 °C) and pressures (1–3000 bar). sci-hub.segeologinenseura.fi
Key aqueous tantalum species identified in hydrothermal fluids include:
Ta(OH)₅(aq) : Predominant in solutions with low fluoride concentrations. researchgate.netresearchgate.net
Ta(OH)₂F₃(aq) : Governs solubility in acidic solutions containing hydrofluoric acid. sci-hub.se
[TaF₃(OH)₃]⁻ : Dominates in solutions with intermediate fluoride concentrations. researchgate.netresearchgate.net
[TaF₇]²⁻ to [TaF₉]⁴⁻ : Occur in more concentrated fluoride solutions at hydrothermal conditions. researchgate.netresearchgate.net
The table below presents a summary of dominant aqueous tantalum species under different hydrothermal conditions.
| Condition | Dominant Tantalum Species | Significance | Reference(s) |
| Near-neutral pH, low fluoride | Ta(OH)₅ | Low tantalum mobility | researchgate.netsci-hub.seresearchgate.net |
| Acidic, HF-bearing | Ta(OH)₂F₃ | Increased tantalum solubility | sci-hub.se |
| Intermediate fluoride | [TaF₃(OH)₃]⁻ | Significant for Ta transport | researchgate.netresearchgate.net |
| High fluoride | [TaF₇]²⁻, [TaF₉]⁴⁻ | High tantalum mobility in F-rich fluids | researchgate.netresearchgate.net |
Catalytic Activity and Selectivity of Hydrated Tantalum Oxides and Composites
Hydrated tantalum oxides, particularly in their amorphous form, are recognized as strong solid acid catalysts with significant potential for various chemical transformations. oup.comrsc.org Their catalytic properties are intimately linked to the nature and density of acid sites on their surface, which are influenced by the degree of hydration.
Characterization of Acidic and Redox Sites on Hydrated Tantalum Oxide Surfaces for Catalytic Reactions
The surface of hydrated tantalum oxide possesses both acidic and, in some cases, redox sites, which are crucial for its catalytic performance. The nature of these sites can be characterized using various techniques, including temperature-programmed desorption (TPD) of probe molecules like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), and infrared (IR) spectroscopy of adsorbed pyridine. rsc.org
Studies have shown that amorphous hydrated tantalum oxides exhibit strong Lewis acidity but no significant basicity. rsc.org The strength and number of these acid sites can be tuned by varying the calcination temperature of the hydrated precursor. rsc.org For instance, a highly hydrated tantalum oxide precursor (Ta₂O₅·2.1H₂O) calcined at 350 °C was found to have a maximum strong acidity, which was beneficial for the gas-phase dehydration of glycerol (B35011) to acrolein. rsc.orgrsc.org
When tantalum oxide is supported on other metal oxides, the nature of the support can influence the acidic and redox properties of the surface TaOx species. lehigh.eduacs.org For example, on supports like Al₂O₃, TiO₂, and ZrO₂, the surface TaOx species primarily exhibit acidic properties. lehigh.eduacs.org In contrast, when supported on SiO₂, the surface TaOx species show redox characteristics. lehigh.eduacs.org
The table below summarizes the characterization of active sites on various tantalum oxide-based catalysts.
| Catalyst System | Characterization Technique(s) | Predominant Active Sites | Catalytic Application | Reference(s) |
| Amorphous Hydrated Ta₂O₅ | NH₃-TPD, CO₂-TPD, Pyridine-IR | Strong Lewis Acid Sites | Glycerol Dehydration | rsc.org |
| Ta₂O₅/Al₂O₃, Ta₂O₅/TiO₂, Ta₂O₅/ZrO₂ | Methanol (B129727) Oxidation Probe Reaction | Acidic Sites | Dimethyl Ether Synthesis | lehigh.eduacs.org |
| Ta₂O₅/SiO₂ | Methanol Oxidation Probe Reaction | Redox Sites | Methanol Oxidation | lehigh.eduacs.org |
| Metal Oxides on Ta₂O₅ | Raman Spectroscopy, Methanol Oxidation | Acidic and/or Redox Sites | Methanol Oxidation | plu.mxucsf.edulehigh.edu |
Elucidating the Role of Hydration in Promoting Specific Catalytic Pathways (e.g., Methanol Oxidation, Oxidation Reactions)
Hydration plays a multifaceted role in the catalytic activity of tantalum oxide-based materials. The presence of water can influence the structure of the catalyst, the nature of the active sites, and the reaction mechanism itself.
In the context of methanol oxidation, supported tantalum oxide catalysts have been studied under both hydrated and dehydrated conditions. lehigh.eduacs.org On supports like Al₂O₃, TiO₂, and ZrO₂, the surface TaOx species are acidic and catalyze the dehydration of methanol to dimethyl ether. lehigh.eduacs.org The degree of hydration can affect the coordination of the surface tantalum species, which in turn influences their acidity. lehigh.edu
For certain oxidation reactions, the surface oxides of tantalum are believed to activate water molecules, which can then participate in the catalytic cycle. lidsen.comlidsen.com This is particularly relevant in bifunctional catalysts, such as Pt-Ta alloys used for methanol electro-oxidation. lidsen.comlidsen.com In these systems, the tantalum oxide species facilitate the removal of carbon monoxide intermediates from the platinum sites by providing activated water species. lidsen.comlidsen.com
Hydrated tantalum oxides have also been identified as effective catalysts for the gas-phase esterification of methacrylic acid with methanol, a reaction that benefits from the strong acidity of the amorphous catalyst. oup.com The presence of water is inherent to the "hydrated" nature of the catalyst, which is crucial for maintaining its amorphous and highly acidic state.
Influence of Water Content on Catalyst Stability and Lifetime
The water content in tantalum oxide catalysts can have a significant impact on their stability and long-term performance. While a certain degree of hydration is often necessary to maintain the desired amorphous structure and high acidity, excessive water or high reaction temperatures can lead to changes in the catalyst structure and deactivation. rsc.org
In the gas-phase dehydration of glycerol, a well-performing amorphous hydrated tantalum oxide catalyst showed good stability over long-term reactions, indicating a degree of water tolerance. rsc.org However, the calcination temperature, which dictates the initial water content, is a critical parameter. Calcination at temperatures above 500 °C leads to the crystallization of tantalum oxide and a loss of strong acidity, resulting in lower catalytic activity. rsc.org
The stability of tantalum oxide coatings on electrodes has also been investigated. In some applications, tantalum oxide is used as a stabilizing component in mixed-oxide coatings, for example, with iridium oxide for oxygen evolution reactions. researchgate.net The consumption rate of tantalum oxide can be influenced by the operating conditions, which in turn affects the long-term stability and lifetime of the electrode. researchgate.net
Furthermore, tantalum-based materials are known for their exceptional thermal stability and corrosion resistance, which are beneficial for catalyst longevity. researchgate.netplansee.com However, the interaction with the reaction environment, including the water partial pressure, will ultimately determine the operational stability of the catalyst.
Photocatalytic Mechanisms in Hydrated Tantalum Oxide Nanomaterials
Hydrated tantalum oxide nanomaterials have garnered significant interest as photocatalysts due to their electronic structure and stability. researchgate.net The photocatalytic activity is rooted in the generation of electron-hole pairs upon absorption of light with energy exceeding the material's band gap. osti.gov The conduction band of tantalum oxide, primarily composed of Ta5d orbitals, provides a high potential for reduction reactions, which is beneficial for processes like water splitting and the degradation of pollutants. researchgate.net
Reaction Pathways for the Degradation of Organic Pollutants under UV and Visible Light Irradiation
Hydrated tantalum oxide and its derivatives have demonstrated efficacy in the photocatalytic degradation of a variety of organic pollutants. beilstein-journals.orgacs.org The fundamental mechanism involves the photoexcitation of the semiconductor, which generates electron-hole pairs (e⁻/h⁺). mdpi.com These charge carriers can then initiate a series of redox reactions on the catalyst's surface.
The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize adsorbed organic molecules. Alternatively, they can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.net Simultaneously, electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radicals (•O₂⁻). researchgate.net These reactive oxygen species (ROS), particularly •OH and •O₂⁻, are the primary agents responsible for the non-selective degradation of complex organic pollutants into simpler, less harmful substances, and ultimately, CO₂ and water. mdpi.comresearchgate.net
Studies have shown the successful degradation of dyes like Rhodamine B (RhB) and Safranine T using tantalum oxide-based photocatalysts. beilstein-journals.orgacs.org For instance, Ta₂O₅ nanoparticles have been used to degrade RhB under UV irradiation (λ = 365 nm). beilstein-journals.org The degradation efficiency is influenced by factors such as catalyst concentration, pH, and calcination temperature of the nanoparticles. beilstein-journals.org An optimal catalyst loading is crucial; while increasing the amount of catalyst initially enhances the degradation rate by providing more active sites, excessive amounts can lead to light scattering and reduced efficiency. beilstein-journals.org Similarly, sodium tantalate (NaTaO₃) nanocubes, synthesized via a hydrothermal method, have shown higher photocatalytic activity for degrading Safranine T and gaseous formaldehyde (B43269) compared to materials prepared by solid-state reactions, an effect attributed to their higher crystallinity and larger surface area. acs.org
The degradation pathway for nitrogen oxides (NOx) over Ta₂O₅ nanoparticles has also been investigated. researchgate.net In this process, adsorbed NO is oxidized by photogenerated holes and ROS to form intermediates like NO₂ and HNO₂, eventually leading to the formation of nitrate (B79036) ions (NO₃⁻). researchgate.net
| Pollutant | Photocatalyst | Light Source | Key Findings | Reference |
| Rhodamine B | Ta₂O₅ Nanoparticles | UV (365 nm) | Degradation rate is dependent on catalyst loading, pH, and calcination temperature. Optimal catalyst concentration found to be 0.8 mg/mL for 89% degradation. | beilstein-journals.org |
| Safranine T, Formaldehyde | NaTaO₃ Nanocubes | Not specified | Hydrothermally synthesized nanocubes showed higher activity than solid-state-reacted counterparts due to better crystallinity and larger surface area. | acs.org |
| Nitrogen Oxides (NOx) | Ta₂O₅ Nanoparticles | UV-Vis | NO is oxidized by •OH, •O₂⁻, and h⁺ to form nitrate ions. Ta₂O₅ showed higher photonic efficiency than TiO₂ P25. | researchgate.net |
| Rhodamine B | Ta₂O₅/Polyaniline | Simulated Sunlight | PANI-decorated Ta₂O₅ showed significantly enhanced degradation rates, about 5.6 times higher than pure Ta₂O₅. | researchgate.net |
Investigations into Water Splitting and Hydrogen Evolution Catalysis mediated by Hydrated Tantalum Oxide Photocatalysts
Hydrated tantalum oxides are promising materials for photocatalytic water splitting to produce hydrogen, a clean and renewable fuel. researchgate.netscielo.org.mx The high conduction band level of tantalates, formed from Ta5d orbitals, is a key factor in their high activity for water splitting. researchgate.net The interlayer hydration in layered tantalates plays a crucial role, as the intercalated water molecules are readily accessible to the active sites where the photocatalytic reaction occurs. scielo.org.mx
The process begins when the photocatalyst absorbs photons, creating electron-hole pairs. The electrons reduce water to form hydrogen (2H⁺ + 2e⁻ → H₂), while the holes oxidize water to produce oxygen (2H₂O + 4h⁺ → O₂ + 4H⁺). A significant challenge is to prevent the rapid recombination of these electrons and holes. To enhance efficiency, sacrificial reagents like methanol are often used to consume the photogenerated holes, thereby increasing the availability of electrons for hydrogen evolution. scielo.org.mxmdpi.com
Numerous studies have focused on modifying hydrated tantalum oxides to improve their hydrogen evolution rates. Layered tantalates such as K₂Ln₂/₃Ta₂O₇·nH₂O (where Ln = La, Pr, Nd) have been shown to be active photocatalysts for H₂ evolution from water and aqueous methanol solutions. scielo.org.mx The efficiency of these materials can be further improved by loading them with co-catalysts, such as NiOₓ, which are believed to act as active sites for hydrogen evolution. scielo.org.mx
Heterostructures combining tantalum oxide with other semiconductors have also been developed to enhance charge separation and extend light absorption into the visible spectrum. osti.govutwente.nlnih.gov For example, a Ta₂O₅/SrZrO₃ heterostructure decorated with RuO₂ and CuxO co-catalysts demonstrated a remarkable H₂ production rate of 5164 μmol g⁻¹ h⁻¹ under simulated solar light. utwente.nlnih.gov In this system, a synergistic effect allows for efficient charge transfer through energy channels to the co-catalyst interface, where hydrogen production occurs. utwente.nl The use of copper-based co-catalysts is particularly attractive as a less costly alternative to platinum. researchgate.netnih.gov Amorphous tantalum oxide hydroxides, prepared by direct injection of precursors into a water/methanol mixture, have also shown superior hydrogen production activity compared to their crystalline counterparts, highlighting that crystallinity is not always a prerequisite for high activity. researchgate.net
| Photocatalyst System | Sacrificial Agent | Light Source | H₂ Evolution Rate | Key Findings | Reference |
| RuO₂/CuₓO/Ta₂O₅/SrZrO₃ | Water (no sacrificial agent mentioned) | Simulated Solar | 5164 μmol g⁻¹ h⁻¹ | Synergistic effect of the heterostructure and binary co-catalyst enhances charge transfer and H₂ production. | utwente.nlnih.gov |
| K₂Nd₂/₃Ta₂O₇·nH₂O/NiOₓ | Methanol/Water | High-pressure Hg lamp | Not specified, but higher than without NiOₓ | Interlayer hydration is key; NiOₓ co-catalyst boosts activity. | scielo.org.mx |
| Fe-doped mesoporous Ta₂O₅ | Not specified | Not specified | 20 µmol/h | Fe-doping shifts light absorption to the visible region, enhancing H₂ evolution. | mdpi.com |
| Amorphous TaOₓ(OH)y | Methanol/Water | UV | ~1200 µmol g⁻¹ L⁻¹ h⁻¹ W⁻¹ | Amorphous nature with high surface area led to superior performance over crystalline NaTaO₃. | researchgate.net |
| Gyroidal Ta₂O₅ | Not specified | Not specified | up to 20 mmol h⁻¹ g⁻¹ | 3D-interconnected pore structure eliminates diffusion limitations, resulting in high quantum yields without a co-catalyst. | rsc.org |
Long-Term Stability and Degradation Pathways of Hydrated Tantalum Oxide Structures in Diverse Chemical Environments
A critical aspect for the practical application of photocatalysts is their long-term stability and resistance to degradation. Tantalum oxide (Ta₂O₅) is recognized for its high chemical and thermal stability, making it a robust candidate for photocatalytic applications. researchgate.netbeilstein-journals.org Studies have demonstrated that tantalum-based photocatalysts can maintain their structural integrity and activity over prolonged reaction times. researchgate.netrsc.org For instance, FeTaO₄ was noted for its high chemical stability and long-term durability characteristics. mdpi.com
However, the chemical environment can influence the stability of these materials. In aqueous solutions, particularly under illumination, the surface of tantalum oxide can undergo changes. A slow hydration of the tantalum oxide layer can occur, forming a hydrated oxide film or Ta-OH groups on the surface. scispace.com This hydrated layer can be beneficial, sometimes acting as a protective barrier or participating in the photocatalytic process. scispace.com For example, in simulated body fluid, this hydrated layer can react with calcium and phosphate (B84403) ions to build up a protective layer of calcium phosphate. scispace.com
Under more extreme conditions, such as high electric fields in aqueous electrolytes, degradation can be more pronounced. For anodically grown amorphous tantalum oxide (ATO), a dielectric used in capacitors, exposure to high voltages can lead to localized oxidation of the ATO and the underlying tantalum metal. researchgate.net This enhanced oxidation can lead to cracking, particularly on rougher surfaces, which may then be followed by crystallization of the amorphous oxide. researchgate.net Since crystalline phases can be more electrically conductive, this process can lead to the degradation of the material's dielectric properties. researchgate.net
The stability of tantalum-based photoelectrodes for water splitting has also been a subject of investigation. Tantalum nitride (Ta₃N₅), a visible-light-active photocatalyst, can be susceptible to surface oxidation during the oxygen evolution reaction (OER). aip.org This can lead to the formation of a tantalum oxynitride or oxide layer on the surface. aip.org While sometimes detrimental, controlled formation of a thin passivation layer, such as Ta₃₋ₓN₅₋yOᵧ or a mixed TaN/TaO phase, has been shown to significantly improve the photocurrent density and stability of the photoelectrode by passivating surface states and reducing charge recombination. aip.org Therefore, while tantalum oxides are generally stable, their long-term performance in specific applications depends on a complex interplay between the material's structure, the chemical environment, and the operational conditions.
Computational and Theoretical Modeling of Tantalum Oxide Hydrates
Density Functional Theory (DFT) Calculations for Hydrated Tantalum Systems
DFT has become an essential tool for investigating the properties of tantalum oxide hydrates. It allows for the accurate calculation of ground-state properties, offering a window into the atomic-scale mechanisms that govern the material's behavior.
DFT calculations are employed to determine the most energetically favorable (stable) configurations of water molecules on tantalum oxide surfaces. These models can predict how water adsorbs, whether as intact molecules or dissociated into hydroxyl (OH) groups, and the strength of these interactions.
Studies have shown that on various oxide supports, surface tantalum oxide species (TaOx) exhibit different coordination states when hydrated. lehigh.edu For instance, on supports like alumina (B75360) (Al2O3), titania (TiO2), and zirconia (ZrO2), the surface species consist mainly of polymerized TaO5 and TaO6 structures. lehigh.edu The presence of water influences this coordination. Upon dehydration, the coordination of TaOx on a silica (B1680970) (SiO2) support changes from a mix of TaO6/TaO5 to predominantly TaO4. lehigh.edu This demonstrates that the interaction with water is strong enough to alter the local geometric structure of the tantalum oxide species.
Table 1: Coordination of Surface Tantalum Oxide (TaOx) Species Under Hydrated and Dehydrated Conditions on Various Supports
| Support | Hydrated Coordination | Dehydrated Coordination |
| Al₂O₃ | TaO₆/TaO₅ | TaO₆/TaO₅ |
| SiO₂ | TaO₆/TaO₅ | TaO₄ |
| TiO₂ | TaO₆/TaO₅ | TaO₆/TaO₅ |
| ZrO₂ | TaO₆/TaO₅ | TaO₆/TaO₅ |
| Data sourced from X-ray Absorption Near Edge Structure (XANES) studies, which are often correlated with DFT results for interpretation. lehigh.edu |
The electronic properties, particularly the band gap, of tantalum pentoxide (Ta₂O₅) are crucial for its applications in electronics and photocatalysis. DFT calculations are used to understand how hydration affects these properties. The band gap of Ta₂O₅ has been reported to vary widely, from 3.8 to 5.3 eV, depending on the material's structure (amorphous vs. crystalline) and the manufacturing method. wikipedia.org
Computational studies have shown that factors like oxygen vacancies and structural distortions significantly alter the band gap. DFT calculations using hybrid functionals can help explain these variations. For amorphous tantalum oxide, hydration can influence the local structure, which in turn affects the electronic states and the resulting band gap. While pure Ta₂O₅ is an insulator, the introduction of water and the formation of hydroxyl groups on the surface can introduce new electronic states within the band gap, potentially altering its optical absorption characteristics. Theoretical studies have noted that computationally predicted band gaps (2.3 - 3.8 eV) are often lower than experimental values, a common discrepancy that advanced DFT methods aim to correct. wikipedia.org
DFT can calculate the vibrational frequencies of molecules and solids, which can be directly compared with experimental data from Raman and infrared (IR) spectroscopy. This comparison helps to validate the theoretical models and interpret the experimental spectra.
For tantalum oxyhydrate (Ta₂O₅·nH₂O), Raman spectroscopy reveals distinct vibrational modes. Amorphous tantalum oxyhydrate shows a characteristic broad band at approximately 660 cm⁻¹. lehigh.edu Upon heating, this structure changes. At 600 °C, the material loses some water but remains largely amorphous. lehigh.edu Further heating to 700 °C leads to crystallization into the L-Ta₂O₅ structure, where the broad 660 cm⁻¹ band splits into at least two peaks at 621 and 705 cm⁻¹. lehigh.edu DFT calculations can simulate the vibrational modes of the initial hydrated structure and the final crystalline oxide, helping to assign these spectral features to specific atomic motions, such as the stretching and bending modes of Ta-O-Ta bonds and TaO₆ octahedra. lehigh.eduacs.org
Table 2: Key Raman Bands for Hydrated and Crystalline Tantalum Oxide
| Material Form | Band Position (cm⁻¹) | Assignment/Interpretation |
| Amorphous Tantalum Oxyhydrate | ~660 (broad) | Characteristic band of the hydrated, amorphous phase lehigh.edu |
| Crystalline L-Ta₂O₅ (after heating) | 621 and 705 | Splitting of the ~660 cm⁻¹ band, indicating crystallization lehigh.edu |
| Crystalline L-Ta₂O₅ (after heating) | ~100 and ~251 | Strongest bands for the crystalline phase lehigh.edu |
| Crystalline L-Ta₂O₅ (after heating) | ~200, 340, 490, 843 | Other weak Raman bands observed in the crystalline phase lehigh.edu |
Molecular Dynamics (MD) Simulations of Water-Tantalum Oxide Interfaces
MD simulations model the time evolution of a system of atoms and molecules, providing a detailed picture of dynamic processes like adsorption and diffusion.
MD simulations are ideal for studying the behavior of water at the interface with tantalum oxide. These simulations can track the trajectories of individual water molecules as they approach, adsorb onto, and move across the oxide surface. This provides insights into the formation of hydration layers and the mechanisms of water transport into the bulk material.
In situ studies of amorphous tantalum oxide (ATO) films have shown that hydration is a diffusion-limited process. psu.edu The stress induced in the ATO film by the absorption of water can be measured and modeled. By fitting this data to diffusion models, researchers can extract key parameters like the diffusion coefficient. For ATO in aqueous electrolytes, the diffusivity of the hydrating species has been measured to be between 2 x 10⁻¹⁵ and 3 x 10⁻¹⁵ cm²/s. psu.edu MD simulations can complement these experiments by modeling the diffusion pathways and calculating the energy barriers associated with the movement of water and related species (like H⁺ or OH⁻) within the oxide matrix.
Ab Initio Thermodynamics for Predicting Hydration States and Phase Equilibria
Ab initio (or first-principles) thermodynamics combines quantum mechanical energy calculations with thermodynamic principles to predict the stability of different material phases under various conditions of temperature and pressure (or chemical potential of surrounding species like water).
This approach can be used to construct phase diagrams for the Ta-O-H system, predicting which hydrated tantalum oxide phase is the most stable. For example, by calculating the total energies of various crystalline and amorphous structures of Ta₂O₅ with different amounts of water incorporated (Ta₂O₅·nH₂O), it is possible to determine the energetically most favorable hydration states. dtu.dk These calculations can explain experimental observations, such as the transformation of amorphous tantalum oxyhydrate into crystalline Ta₂O₅ upon heating, as a transition from a metastable hydrated phase to a more stable anhydrous phase. lehigh.edu Furthermore, theoretical studies on oxygen-deficient tantalum oxide have used total energy calculations to identify stable intermediate stoichiometries, such as Ta₄O₉, which highlights the power of these methods in predicting new, potentially stable phases. dtu.dk
Theoretical Prediction of Reactivity and Catalytic Mechanisms on Hydrated Tantalum Oxide Surfaces
Computational and theoretical modeling, particularly through methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), provides profound insights into the reactivity and catalytic mechanisms occurring at the interface of tantalum oxide and water. These sophisticated simulations allow for an atomic-level understanding of surface structures, reaction pathways, and the influence of hydration on catalytic performance.
Theoretical studies predict that the interaction between water and tantalum oxide surfaces is highly dynamic. AIMD simulations of the β-TaON (100)/water interface reveal a high reactivity of the surface towards water. arxiv.org This leads to the spontaneous dissociation of water molecules and a reorganization of the surface chemical bonds. arxiv.org As a result, a partially hydroxylated surface is formed, featuring various active intermediates such as hydroxyl groups (OH-), surface-protonated oxygen (OsH), and hydronium ions (H3O+). arxiv.org It is predicted that nearly 44% of the surface oxygen atoms become protonated due to this water dissociation. arxiv.org This process is crucial as it establishes a well-defined, dynamic interface that governs charge and mass transport, which are fundamental to catalytic reactions like photoelectrochemical water splitting. arxiv.org
The nature of the tantalum oxide itself, as well as the supporting material in composite catalysts, significantly influences the predicted reactivity. For instance, DFT calculations on different low-index surfaces of tantalum nitride (Ta3N5) show that the stability of the surface dictates the strength of water adsorption. mdpi.com The least stable Ta3N5(001) surface is predicted to have the strongest interaction with water, with a calculated adsorption energy of -1.42 eV. mdpi.com
Furthermore, theoretical models predict that water dissociation on Ta3N5 surfaces is an exothermic and spontaneous process, providing a ready source of hydrogen for subsequent catalytic reduction reactions. mdpi.com The co-adsorption of water with other molecules, such as carbon dioxide, is also modeled, revealing that attractive interactions on specific surfaces can lead to spontaneous dissociation of the co-adsorbed molecule, highlighting the role of the hydrated surface in promoting reactions. mdpi.com
The catalytic mechanisms on hydrated tantalum oxide surfaces are also elucidated through theoretical predictions. The presence of adsorbed water is shown to be capable of converting strong Lewis acid sites on tantalum oxide into Brønsted acid sites, which can alter the catalytic pathways available for a given reaction. researchgate.net This transformation is critical for acid-catalyzed reactions.
In the context of supported tantalum oxide catalysts, theoretical understanding helps to explain the dramatic differences in catalytic behavior observed experimentally. For example, when tantalum oxide is supported on materials like Al2O3, TiO2, and ZrO2, it primarily exhibits acidic properties. acs.orglehigh.eduresearchgate.net In contrast, when supported on SiO2, it displays redox characteristics. acs.orglehigh.eduresearchgate.net This is attributed to the influence of the support on the structure of the surface TaOx species and the nature of the bridging Ta-O-support bond. acs.orglehigh.eduresearchgate.net Under hydrated conditions, these supported catalysts are characterized by TaO5 and TaO6 coordination structures. lehigh.edu
The table below summarizes key theoretical predictions regarding the interaction of water with various tantalum oxide-based surfaces.
| Surface/System | Computational Method | Key Predicted Findings | Reference(s) |
| β-TaON (100)/Water | Ab Initio Molecular Dynamics (AIMD) | Spontaneous water dissociation, formation of hydroxylated surface with active intermediates (HO-, OsH, H3O+). arxiv.org | arxiv.org |
| Ta3N5 (001) | Density Functional Theory (DFT) | Strongest molecular water adsorption energy (-1.42 eV) among low-index surfaces. mdpi.com | mdpi.com |
| Ta3N5 (010) | Density Functional Theory (DFT) | Molecular water adsorption energy of -1.07 eV. mdpi.com | mdpi.com |
| Ta3N5 (110) | Density Functional Theory (DFT) | Molecular water adsorption energy of -1.08 eV. mdpi.com | mdpi.com |
| Ta2O5·nH2O | 31P MAS NMR / DFT | Introduction of water can convert strong Lewis acid sites to weak Lewis acid sites and induce new Brønsted acid sites. researchgate.net | researchgate.net |
| Ta2O5/Al2O3, Ta2O5/TiO2, Ta2O5/ZrO2 | Experimental/XANES | Under hydrated conditions, surface TaOx species possess TaO6/TaO5 coordination and exhibit acidic properties. acs.orglehigh.edu | acs.orglehigh.edu |
| Ta2O5/SiO2 | Experimental/XANES | Under hydrated conditions, surface TaOx species possess TaO6/TaO5 coordination, but the catalyst exhibits redox characteristics. acs.orglehigh.edu | acs.orglehigh.edu |
For photocatalytic mechanisms, such as hydrogen evolution from water splitting, computational models are used to understand band structure and charge carrier dynamics. utwente.nl For instance, in Ta2O5/SrZrO3 heterostructures, DFT calculations help to elucidate how modifications, such as the addition of co-catalysts, can tune the band gap and improve charge separation, thereby enhancing photocatalytic activity. utwente.nl The calculated band gap for Ta2O5/SrZrO3 is between 3.85 and 4 eV. utwente.nl
Advanced Research Applications and Implications of Hydrated Tantalum Oxides
Integration of Hydrated Tantalum Oxides in Advanced Energy Conversion Systems
Hydrated tantalum oxides are emerging as significant materials in the advancement of energy conversion technologies. Their unique properties, including chemical stability and photocatalytic potential, are being leveraged in systems designed for clean energy generation and environmental remediation. Research is particularly focused on their application in solar-driven water purification and as components in next-generation fuel cells and electrolyzers.
Development of Solar-Driven Water Purification Technologies utilizing Hydrated Tantalum Oxide Composites
The application of solar energy for water purification is a sustainable approach to address global freshwater shortages. Hydrated tantalum oxide composites are at the forefront of developing efficient solar vapor generation systems. A notable advancement involves the use of amorphous tantalum oxide/carbon-based yolk-shell structures (α-Ta₂O₅/C YS). nih.govacs.orgnih.govresearchgate.net This hierarchical composite structure optimizes solar harvesting, enhances heat capacity, and provides a specified path for water diffusion. nih.govnih.gov
Research has demonstrated that these α-Ta₂O₅/C YS composites can achieve a high water evaporation rate of 3.54 kg m⁻² h⁻¹ with a solar-thermal conversion efficiency of 91% under one sun irradiation (1 kW m⁻²). nih.govacs.orgnih.govresearchgate.net A key advantage of using tantalum oxide is its large band gap, which enables the production of reactive oxygen species (ROS) under solar irradiation. acs.orgnih.govresearchgate.net These ROS, such as hydroxyl radicals and superoxides, are highly effective for water sterilization, capable of removing bacteria and viruses, thus providing a comprehensive water purification solution. nih.govacs.orgnih.gov The collected water from seawater treated with this technology has been shown to meet the standards for drinking water set by the World Health Organization. nih.govnih.govresearchgate.net
| Composite Material | Evaporation Rate (kg m⁻² h⁻¹) | Solar-Thermal Efficiency (%) | Additional Benefits |
| α-Ta₂O₅/C YS | 3.54 | 91 | Production of Reactive Oxygen Species (ROS) for sterilization nih.govacs.orgnih.govresearchgate.net |
| NiO-loaded mesoporous Ta₂O₅ | - | - | Improved overall water decomposition semanticscholar.orgacs.org |
Investigation of Hydrated Tantalum Oxide as a Component in Fuel Cells and Electrolyzers
In the realm of fuel cells, particularly polymer electrolyte fuel cells (PEFCs), hydrated tantalum oxides are being investigated primarily as stable support materials for platinum (Pt) catalysts. The durability of the catalyst support is critical for the long-term performance of PEFCs, especially in demanding applications like heavy-duty vehicles. strath.ac.uk
Conventional carbon supports are susceptible to corrosion during start-stop and load cycling, which leads to the degradation of the catalyst layer. strath.ac.uk Tantalum oxide (TaOₓ) offers a thermochemically stable alternative. strath.ac.ukstrath.ac.uk When used as a support for Pt nanoparticles, TaOₓ prevents direct contact between the platinum and the carbon, thereby minimizing carbon corrosion and enhancing durability. strath.ac.uk Research on Pt-decorated TaOₓ on mesoporous carbon (Pt/TaOₓ/MC) has shown an initial mass activity of over 500 A g⁻¹, which is more than double that of conventional Pt/C electrocatalysts. strath.ac.ukstrath.ac.uk
Different synthetic routes for creating tantalum-oxide-supported platinum catalysts have been evaluated, with some preparations showing a 1.5 times higher area-specific activity for the oxygen reduction reaction (ORR) compared to standard Pt/Vulcan carbon catalysts. researchgate.net The mesoporous structure of the support also helps in preventing the agglomeration of Pt particles, further contributing to the stability against load cycling. strath.ac.uk Additionally, titanium-tantalum oxides have been explored as catalyst supports for palladium nanoparticles in alkaline electrolytes, demonstrating good performance in the ORR. researchgate.net
| Catalyst System | Key Finding | Reference |
| Pt/TaOₓ/MC | Mass activity > 500 A g⁻¹; improved durability against start-stop and load cycling. | strath.ac.ukstrath.ac.uk |
| Pt colloids on TaOₓ/VC | 1.5x higher area-specific activity for ORR compared to Pt/VC standard. | researchgate.net |
| Pd/Ti₀.₈Ta₀.₂O₂ | Noticeable ORR activities in alkaline electrolytes. | researchgate.net |
Hydrated Tantalum Oxides in Advanced Sensor Technologies
The distinct physical and chemical properties of hydrated tantalum oxides make them highly suitable for advanced sensor applications. Their high refractive index, chemical inertness, and surface properties are particularly advantageous for the development of highly sensitive humidity sensors and biosensors. nih.govdtu.dk
Humidity Sensors and Biosensors based on Hydrated Tantalum Oxide Interfaces
Tantalum pentoxide (Ta₂O₅) is a key material in the fabrication of optical biosensors based on evanescent field detection. nih.gov Its high refractive index and low optical attenuation make it an excellent material for thin-film waveguides. nih.govresearchgate.net These waveguides are used in various label-free biosensor systems, such as grating couplers and interferometers, enabling highly sensitive detection of biomolecular interactions, like antibody-antigen binding. nih.gov The stability and surface properties of Ta₂O₅ allow for the effective immobilization of proteins and DNA, a crucial step in biosensor development. nih.gov
In the field of humidity sensing, the nanotubular morphology of Ta₂O₅ has been shown to play a significant role in detection performance. researchgate.net The sensitivity of these sensors is influenced by factors such as the thickness of the oxide layer and the applied bias voltage. researchgate.net Research has also explored composite materials for humidity sensing. For instance, a resistive sensor fabricated from a polycrystalline ceramic powder containing potassium carbonate, niobium pentoxide, and tantalum pentoxide demonstrated a maximum sensitivity of 4600 when tested across a relative humidity range of 15% to 95%. researchgate.net Another approach involves coating tantalum-based interdigital electrodes with a reduced graphene oxide-tin oxide (rGO-SnO₂) nanocomposite, which has shown high sensitivity, rapid response and recovery times, and good long-term stability. mdpi.com
| Sensor Type | Tantalum Oxide Form | Principle/Key Feature |
| Biosensor | Ta₂O₅ thin-film waveguide | High refractive index and low attenuation for sensitive evanescent field detection. nih.govresearchgate.net |
| Humidity Sensor | Ta₂O₅ nanotubes | Morphology and bias voltage influence sensitivity. researchgate.net |
| Humidity Sensor | K₂CO₃/Nb₂O₅/Ta₂O₅ composite | High resistive sensitivity to relative humidity changes. researchgate.net |
| Humidity Sensor | rGO-SnO₂ on Tantalum substrate | High sensitivity, rapid response/recovery, and good stability. mdpi.com |
Development of Advanced Functional Materials with Tunable Hydration Levels for Specific Research Goals
The ability to control the hydration level within tantalum oxide films opens up possibilities for creating advanced functional materials with tailored properties. This tunability is particularly relevant in research settings for applications such as electrochromism, where the optical properties of a material can be reversibly changed by an applied voltage.
Electrochromic Applications in Research Settings
Electrochromism involves a reversible change in optical properties, and many transition metal oxides, including tantalum oxide, exhibit this effect. rsc.org While tungsten oxide (WO₃) is a primary material for electrochromic devices, it can be unstable in acidic electrolytes. researchgate.net Tantalum pentoxide (Ta₂O₅) films are used as a protective layer over WO₃ to address this issue. researchgate.net
Depositing a Ta₂O₅ film on top of a WO₃ film has been shown to significantly improve the stability of the electrochromic coloration during potential cycling. researchgate.net The Ta₂O₅ layer inhibits the dissolution of the tungsten oxide in the acidic environment, leading to a stable coloration and a good memory effect under open-circuit conditions. researchgate.net The electrochemical and electrochromic properties of nanostructured Ta₂O₅, sometimes embedded with platinum nanoparticles, have also been investigated to enhance performance. researchgate.net The color of anodic tantalum oxide films can be tuned by adjusting the anodizing voltage, which linearly controls the film thickness, thereby changing the interference behavior of light.
| Electrochromic System | Role of Tantalum Oxide | Performance Improvement |
| Ta₂O₅ / WO₃ films | Protective layer for WO₃ | Stable coloration over potential cycling; improved memory effect. researchgate.net |
| Anodic Ta₂O₅ films | Active electrochromic layer | Tunable structural color by controlling film thickness via voltage. |
Environmental Remediation Research: Pollutant Degradation and Water Treatment Facilitated by Hydrated Tantalum Materials
Hydrated tantalum oxides have emerged as significant materials in environmental remediation research, primarily owing to their photocatalytic capabilities for degrading organic pollutants and facilitating water treatment processes. beilstein-journals.orgnih.gov These materials, particularly tantalum pentoxide (Ta₂O₅), function as semiconductors which, upon irradiation, generate electron-hole pairs that produce reactive oxygen species responsible for the decomposition of contaminants. nih.gov Research has demonstrated the effectiveness of hydrated tantalum materials in addressing environmental challenges, with studies focusing on optimizing their synthesis and operational parameters to enhance their remedial efficiency.
Photocatalytic Degradation of Organic Pollutants
A substantial body of research has focused on the application of hydrated tantalum oxides for the photocatalytic degradation of organic dyes, which are common industrial pollutants. Rhodamine B (RhB), a toxic and non-biodegradable dye, has been a frequent target molecule in these studies to evaluate the efficacy of tantalum oxide-based photocatalysts.
Research findings indicate that the photocatalytic activity of Ta₂O₅ nanoparticles is significantly influenced by their synthesis and processing conditions. For instance, the calcination temperature of as-synthesized Ta₂O₅ powder plays a crucial role in its degradation efficiency. It has been observed that Ta₂O₅ particles calcined at 750 °C exhibit the best performance in degrading Rhodamine B. beilstein-journals.orgnih.gov This enhancement is attributed to increased crystallinity and a larger surface area with more active sites for the photodegradation process. beilstein-journals.orgnih.gov However, a further increase in calcination temperature can lead to particle agglomeration, which in turn reduces the degradation rate. nih.gov
The pH of the aqueous solution is another critical factor influencing the rate of pollutant degradation. Studies have shown that the degradation rate of Rhodamine B increases with an increase in pH from 4 to 7. beilstein-journals.orgnih.gov This is because a higher concentration of hydroxide (B78521) ions (OH⁻) is available to combine with the holes (h⁺) generated by the semiconductor, leading to the production of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the oxidative degradation of the dye. beilstein-journals.orgnih.gov
Table 1: Factors Affecting the Photocatalytic Degradation of Rhodamine B by Tantalum Oxide Nanoparticles
| Parameter | Condition | Effect on Degradation Efficiency | Reference |
|---|---|---|---|
| Calcination Temperature | 650 °C to 750 °C | Increased efficiency | beilstein-journals.orgnih.gov |
| Calcination Temperature | Above 750 °C | Decreased efficiency | nih.gov |
| pH | Increase from 4 to 7 | Increased degradation rate | beilstein-journals.orgnih.gov |
Water Treatment and Purification
Recent research has also explored the use of hierarchical tantalum oxide composites for efficient solar-driven water purification. researchgate.netnih.gov An amorphous tantalum oxide/carbon-based yolk-shell structure (α-Ta₂O₅/C YS) has demonstrated a high water evaporation rate of 3.54 kg m⁻² h⁻¹ with a solar-thermal conversion efficiency of 91% under one sun irradiation. nih.gov This system not only desalinates seawater to meet World Health Organization drinking water standards but also sterilizes the water through the production of reactive oxygen species. researchgate.netnih.gov
Furthermore, tantalum (oxy)nitrides, derived from Ta₂O₅, have been shown to enhance photo-Fenton-like degradation of pollutants such as atrazine (B1667683) under visible light. nih.gov The introduction of nitrogen into the tantalum oxide structure allows for the absorption of visible light, thereby improving the photocatalytic activity. nih.gov
Table 2: Research Findings on Hydrated Tantalum Materials in Water Treatment
| Application | Material | Key Finding | Reference |
|---|---|---|---|
| Overall Water Splitting | NiO-loaded mesoporous Ta₂O₅ | Improved photocatalytic activity for H₂ and O₂ evolution. | acs.org |
| Solar Water Desalination and Sterilization | α-Ta₂O₅/C YS | Achieved a water evaporation rate of 3.54 kg m⁻² h⁻¹ and produced potable water from seawater. | nih.gov |
| Photo-Fenton-like Degradation of Atrazine | Tantalum (oxy)nitrides | Significantly accelerated the degradation of atrazine under visible light. | nih.gov |
The research into hydrated tantalum materials for environmental remediation showcases their potential in addressing water pollution. The ability to tailor their properties through controlled synthesis and modification opens avenues for developing more efficient and sustainable water treatment technologies.
Future Research Directions and Emerging Paradigms in Tantalum Hydrate Science
Development of Novel In-situ and Operando Characterization Techniques for Dynamic Hydration Processes
A critical frontier in understanding tantalum hydrates is the ability to observe the dynamic processes of hydration and dehydration in real-time and under actual operating conditions. While traditional characterization techniques provide valuable static information, they often fail to capture the transient states and interfacial phenomena that govern material properties. The future lies in the development and application of advanced in-situ and operando techniques.
In-situ characterization involves studying the material within a controlled environment, while operando analysis goes a step further by examining the material as it actively functions in a device or reaction. rsc.org For tantalum hydrates, this means observing changes in structure, electronic properties, and chemical states as water molecules interact with the tantalum oxide framework. Synchrotron-based X-ray techniques are particularly promising. rsc.org For instance, operando ambient pressure X-ray photoelectron spectroscopy (AP-XPS) can probe the semiconductor/electrolyte interface, providing crucial insights into the energetics during processes like photoelectrochemical water splitting. rsc.orgresearchgate.net This approach has been used to study tantalum nitride (Ta₃N₅) photoelectrodes, revealing mechanisms like Fermi-level pinning that are detrimental to performance. researchgate.net
Future research should focus on adapting and refining these techniques specifically for tantalum hydrate (B1144303) systems. This includes designing specialized reaction cells for controlling humidity and temperature while allowing for simultaneous electrochemical and spectroscopic measurements. iapchem.org Combining techniques, such as correlating optical spectromicroscopy with electronic structure measurements, will provide a more complete picture of the dynamic processes at play. nanoge.org The goal is to move from a before-and-after analysis to a continuous, real-time observation of hydration, revealing the kinetics and mechanisms of water intercalation, surface hydroxylation, and phase transformations.
| Technique | Information Gained | Relevance to Hydrated Tantalum |
| Operando AP-XPS | Elemental composition, chemical state, electronic structure at interfaces under operating conditions. rsc.orgresearchgate.net | Directly observe changes in Ta-O-H bonding and surface energetics during hydration/dehydration cycles. |
| In-situ Raman Spectroscopy | Vibrational modes, molecular structure, phase identification. lehigh.edu | Track the formation and evolution of different hydrated phases and surface hydroxyl groups in real-time. |
| In-situ X-ray Diffraction (XRD) | Crystalline structure, phase transitions. researchgate.net | Monitor changes in the crystal lattice as water is incorporated or removed. |
| In-situ Transmission Electron Microscopy (TEM) | Morphology, crystal structure at the nanoscale. nanoge.org | Visualize structural transformations and the role of defects in the hydration process at high resolution. |
Rational Design and Synthesis of Tailored Hydrated Tantalum Architectures with Tunable Properties
The next generation of hydrated tantalum materials will be defined by architectures that are rationally designed and synthesized to exhibit specific, tunable properties. This involves moving away from bulk synthesis towards precise control over morphology, porosity, crystallinity, and surface chemistry. rsc.org Methods like sol-gel synthesis, hydrothermal/solvothermal processes, and magnetron sputtering are key to achieving this control. rsc.orgnih.gov
The sol-gel method, for example, allows for fine-tuning of nanoparticle properties through controlled hydrolysis and condensation of tantalum alkoxide precursors. rsc.org Hydrothermal synthesis can produce well-defined nanocrystals, such as nanocubes of cadmium tantalate, at lower temperatures than traditional solid-state methods. rsc.org By carefully selecting precursors, solvents, and reaction conditions (e.g., temperature, pH, pressure), researchers can create a variety of architectures, from porous nanospheres to highly ordered thin films. rsc.orgresearchgate.netacs.org
A key research direction is to establish clear structure-property relationships. For instance, creating porous and hierarchical tantalum oxide structures can yield high specific surface areas desirable for catalytic applications. researchgate.net For biomedical implants, magnetron sputtering can be used to create crystalline β-Ta₂O₅ coatings that improve the surface properties of titanium and enhance cell spreading. nih.gov Future work will focus on using these synthesis methods to precisely control the level of hydration and the nature of water-binding sites within the tantalum oxide matrix, thereby tuning properties like ionic conductivity, dielectric constant, and photocatalytic activity.
| Synthesis Method | Controllable Parameters | Resulting Architectures | Tunable Properties |
| Sol-Gel | Precursor type, solvent, catalyst, calcination temperature. rsc.org | Nanoparticles, mesoporous thin films. rsc.org | Particle size, refractive index, porosity. rsc.org |
| Hydrothermal/Solvothermal | Temperature, pressure, reaction time, pH. rsc.org | Nanocubes, nanospheres, nanorods. rsc.orgresearchgate.net | Crystallinity, phase purity, particle morphology. rsc.org |
| Magnetron Sputtering | Oxygen flow rate, temperature, power. nih.gov | Amorphous or crystalline thin films. nih.gov | Film thickness, roughness, surface energy. nih.gov |
| Atomic Layer Deposition (ALD) | Precursors, inhibitors, temperature cycles. acs.org | Conformal, ultrathin films with atomic-level precision. | Film thickness, composition, electronic properties. |
Advancement of Hybrid Computational-Experimental Approaches for Complex Hydration Phenomena
The inherent complexity of hydration processes—involving intricate networks of hydrogen bonds, charge transfer, and structural rearrangements—necessitates a synergistic approach that combines experimental investigation with advanced computational modeling. Hybrid computational-experimental methodologies are becoming indispensable for deciphering the multifaceted nature of tantalum hydrate systems. acs.org
Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure and chemical reactivity of tantalum-based materials. acs.org It can be used to calculate properties like optical band gaps, which can then be validated against experimental findings. acs.orgucl.ac.uk For example, a hybrid DFT study of Ta₂O₅ thin films calculated a band gap of 3.83 eV, closely matching the experimentally measured value of 3.85 eV. acs.org Such validated models can then be used to explore phenomena that are difficult to probe experimentally, such as the precise nature of active sites or the reaction pathways of surface-catalyzed reactions. nih.gov
Future advancements will focus on developing more sophisticated models that can handle the complexity and dynamics of the hydration process. This includes using ab initio molecular dynamics (AIMD) simulations to study the liquid structure and behavior of water at the tantalum oxide interface. researchgate.net These simulations can provide insights into the atomic-level mechanisms of water adsorption, dissociation, and diffusion. researchgate.net The key will be a tight feedback loop between computation and experiment: experimental results from operando characterization will be used to build and refine computational models, which in turn will generate new hypotheses and guide the design of new experiments and materials. acs.org This integrated approach is crucial for building a predictive understanding of how hydration controls the functional properties of tantalum materials.
Exploration of Quantum Phenomena and Their Impact on Hydration-Dependent Properties in Tantalum Systems
An exciting and largely unexplored frontier is the role of quantum phenomena in tantalum hydrate systems. Recent research has highlighted tantalum as a promising material for superconducting qubits, where quantum coherence is paramount. energy.govscitechdaily.com These studies show that tantalum-based devices can have significantly longer coherence times than those made from traditional materials, and that surface properties, particularly the native oxide layer, play a critical role. scitechdaily.comsciencedaily.com
This opens up intriguing questions about the interplay between quantum effects and hydration. The water molecules within a hydrated tantalum oxide are not merely passive occupants; they form a dynamic environment that can influence the electronic and phononic properties of the host material. The concept of macroscopic quantum phenomena in biological systems, mediated by ordered water, suggests that similar effects could be relevant in inorganic hydrates. openaccessjournals.com Quantum coherence and non-locality, driven by interactions within the material and its hydrated layers, could influence charge transport, energy transfer, and catalytic activity. openaccessjournals.com
Future research should investigate how the degree and nature of hydration affect the quantum properties of tantalum-based systems. For example, does the presence of an ordered water layer at the Ta₂O₅ interface alter dielectric losses that limit qubit performance? energy.gov Could proton tunneling or other quantum effects within the hydration layers play a role in the ionic conductivity of tantalum hydrates? Exploring these questions will require a combination of low-temperature quantum transport measurements, advanced spectroscopy, and quantum-level computational modeling. Unraveling these phenomena could lead to novel applications in quantum computing and sensing, where precise control over the hydration state could be used to tune quantum behavior.
Sustainable Synthesis Methodologies and Lifecycle Analysis of Hydrated Tantalum Materials for Environmental Research
As the applications for tantalum-based materials expand, so too does the need for sustainable synthesis routes and a comprehensive understanding of their environmental lifecycle. Future research must prioritize green chemistry principles and circular economy concepts.
This involves developing synthesis methods that minimize energy consumption and avoid hazardous reagents. For instance, research has demonstrated the synthesis of nanosized tantalum carbide (TaC) using natural polymers like gum karaya as a carbon source, offering a more environmentally benign alternative to conventional high-temperature methods. qmul.ac.uk Similarly, efforts are underway to develop HF-free recycling processes for tantalum-containing scrap, using reagents like NaOH instead of the highly corrosive hydrofluoric acid. acs.orgaalto.fi The catalytic performance of hydrated tantalum oxides is also being explored for green chemical production, such as the dehydration of glycerol (B35011) (a biofuel byproduct) into valuable acrolein. researchgate.net
A crucial component of this research is the application of Life Cycle Assessment (LCA). LCA provides a systematic, gate-to-gate evaluation of the environmental impacts associated with a material's production, use, and disposal or recycling. acs.orgaalto.fi Studies on tantalum and niobium recycling have used LCA to quantify environmental impacts like Global Warming Potential (GWP), showing that recycling can be more environmentally favorable than primary production, provided the raw material has a sufficiently high concentration of the target metals. acs.orgaalto.fi Future work should apply LCA to the entire lifecycle of novel hydrated tantalum materials, from precursor synthesis to end-of-life, to guide the development of truly sustainable technologies. researchgate.netscirp.org This will ensure that the next generation of advanced materials is developed with a full accounting of its environmental footprint.
Q & A
Q. What multi-scale models bridge quantum mechanical calculations (DFT) with macroscopic corrosion behavior?
- Framework :
- Simulate H₂O adsorption energies on Ta₂O₅ surfaces using DFT.
- Upscale results to phase-field models predicting oxide layer growth/rupture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
